(Z)-Methyl icos-11-enoate
Description
Methyl cis-11-eicosenoate has been reported in Pringlea antiscorbutica, Cardiospermum halicacabum, and other organisms with data available.
Properties
IUPAC Name |
methyl (Z)-icos-11-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11H,3-9,12-20H2,1-2H3/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKMRGOHCLRTLZ-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2390-09-2 | |
| Record name | cis-11-Eicosenoic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl cis-icos-11-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Biosynthesis of Gondoic Acid Methyl Ester: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biosynthetic pathway of gondoic acid (cis-11-eicosenoic acid), a monounsaturated omega-9 fatty acid, and its conversion to gondoic acid methyl ester for analytical purposes. This document is intended for researchers, scientists, and drug development professionals interested in lipid metabolism and the production of specialty fatty acids.
Introduction to Gondoic Acid
Gondoic acid (20:1 n-9) is a long-chain monounsaturated fatty acid found in various plant oils, notably Camelina sativa, and in trace amounts in some animal tissues. Its unique properties make it a molecule of interest for various applications, including as a precursor for biofuels and in the formulation of cosmetics and pharmaceuticals. Understanding its biosynthesis is crucial for harnessing its potential through metabolic engineering and for studying its physiological roles.
The Core Biosynthetic Pathway of Gondoic Acid
The de novo synthesis of fatty acids in most organisms culminates in the production of palmitic acid (16:0). The biosynthesis of gondoic acid is an extension of this central pathway, primarily involving the elongation of oleic acid (18:1 n-9). This process occurs in the endoplasmic reticulum and is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs in mammals, and Fatty Acid Elongase 1 or FAE1 in plants).
The key reaction is the two-carbon extension of oleoyl-CoA, utilizing malonyl-CoA as the carbon donor and NADPH as the reducing equivalent.
Key Enzymes in Gondoic Acid Biosynthesis
In Mammals: The primary enzyme implicated in the elongation of oleic acid to gondoic acid is Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5) . ELOVL5 exhibits substrate specificity for a range of C18-C20 monounsaturated and polyunsaturated fatty acids. While other elongases like ELOVL6 are primarily involved in the elongation of saturated and monounsaturated fatty acids up to C18, ELOVL5 is capable of extending C18 fatty acids to C20 and beyond.
In Plants: In oilseed crops such as Camelina sativa, the elongation of oleic acid to produce gondoic acid and erucic acid (22:1 n-9) is catalyzed by Fatty Acid Elongase 1 (FAE1) , which is a β-ketoacyl-CoA synthase (KCS)[1]. The substrate specificity of FAE1 can vary between plant species and even between different isoforms within the same plant[2].
Visualizing the Biosynthetic Pathway
The following diagram illustrates the core pathway for the biosynthesis of gondoic acid from oleic acid.
Figure 1: Biosynthetic pathway of gondoic acid from oleoyl-CoA.
Quantitative Data on Gondoic Acid Biosynthesis
Precise kinetic parameters for the elongation of oleic acid to gondoic acid are not extensively documented in the literature. However, data from related fatty acid elongation reactions can provide valuable insights into the efficiency of this process. The following table summarizes representative quantitative data for fatty acid elongase activity.
| Enzyme Source | Substrate | Product(s) | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Reference |
| Bovine Meibomian Gland Microsomes | Malonyl-CoA | Elongated Fatty Acids | 52 | 340 | [3] |
| Bovine Meibomian Gland Microsomes | NADPH | Elongated Fatty Acids | 11 | 340 | [3] |
| Rat Brain Microsomes | Palmitoyl-CoA | C18 Fatty Acids | 8.0 | - | [4] |
| Rat Brain Microsomes | Stearoyl-CoA | C20, C22, C24 Fatty Acids | 7.2 | - | [4] |
| Rat Liver Microsomes | γ-Linolenoyl-CoA (18:3 n-6) | Elongated Products | - | ~3000-5000 (nmol/mg/20 min) | [5] |
Note: The Vmax for rat liver microsomes is presented in different units as reported in the source.
Experimental Protocols
In Vitro Fatty Acid Elongase Activity Assay (Microsomal Fraction)
This protocol is adapted from established methods for measuring fatty acid elongase activity in liver microsomes[4][5].
Objective: To quantify the conversion of a fatty acyl-CoA substrate (e.g., oleoyl-CoA) to its elongated product by microsomal enzymes.
Materials:
-
Liver tissue (e.g., from rat or mouse)
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Reaction buffer (100 mM Potassium Phosphate, pH 6.5)
-
Substrates:
-
Fatty acyl-CoA (e.g., Oleoyl-CoA)
-
[14C]Malonyl-CoA (radiolabeled)
-
NADPH
-
-
Cofactors and other reagents:
-
ATP
-
CoA
-
MgCl2
-
Bovine Serum Albumin (fatty acid-free)
-
-
Stop solution (e.g., 5 M KOH in 10% methanol)
-
Hexane
-
Scintillation cocktail
Procedure:
-
Microsome Preparation:
-
Homogenize fresh or frozen liver tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet debris and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
-
Elongase Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ATP, CoA, MgCl2, NADPH, and fatty acid-free BSA.
-
Add the fatty acyl-CoA substrate (e.g., oleoyl-CoA).
-
Initiate the reaction by adding the microsomal protein preparation and [14C]malonyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
-
Termination and Extraction:
-
Stop the reaction by adding the stop solution (KOH/methanol).
-
Saponify the lipids by heating at 65°C for 1 hour.
-
Acidify the reaction mixture with HCl.
-
Extract the fatty acids with hexane.
-
Transfer the hexane (upper) phase to a scintillation vial.
-
-
Quantification:
-
Evaporate the hexane and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the amount of malonyl-CoA incorporated into fatty acids based on the specific activity of the radiolabeled substrate.
-
Figure 2: General workflow for an in vitro fatty acid elongase assay.
Synthesis and Analysis of Gondoic Acid Methyl Ester
The term "biosynthesis of gondoic acid methyl ester" is most accurately interpreted in the context of laboratory analysis, as fatty acids are not typically stored as methyl esters in biological systems. The methyl ester form is created for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) due to its volatility and stability.
Objective: To convert gondoic acid (and other fatty acids in a sample) to its methyl ester for quantitative analysis.
Materials:
-
Lipid extract containing gondoic acid
-
Methanol
-
Acid catalyst (e.g., BF3 in methanol, or acetyl chloride)
-
Hexane or other non-polar solvent
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., a polar column)
Procedure (Acid-Catalyzed Methylation):
-
Lipid Extraction: Extract total lipids from the biological sample using a standard method (e.g., Folch or Bligh-Dyer).
-
Transesterification:
-
To the dried lipid extract, add a solution of 14% boron trifluoride (BF3) in methanol.
-
Heat the mixture in a sealed tube at 100°C for 30-60 minutes.
-
Cool the reaction mixture to room temperature.
-
-
Extraction of FAMEs:
-
Add hexane and a saturated NaCl solution to the reaction tube and vortex thoroughly.
-
Allow the phases to separate and carefully collect the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs).
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAMEs solution into the GC-MS.
-
Use a temperature program that allows for the separation of different FAMEs based on their chain length and degree of unsaturation.
-
Identify gondoic acid methyl ester by its retention time and mass spectrum compared to a known standard.
-
Quantify the amount of gondoic acid methyl ester using an internal standard.
-
Conclusion
The biosynthesis of gondoic acid is a specialized elongation pathway branching from the central fatty acid metabolism. The key enzymes, ELOVL5 in mammals and FAE1 in plants, catalyze the two-carbon extension of oleic acid. While the direct in vivo synthesis of gondoic acid methyl ester is not a known metabolic pathway, its chemical synthesis is a critical step for the accurate quantification of gondoic acid in biological samples. The protocols and data presented in this guide provide a foundation for researchers to further investigate the roles of gondoic acid and the enzymes involved in its production. Further research is needed to fully elucidate the specific kinetic parameters of the enzymes responsible for gondoic acid synthesis in various organisms.
References
- 1. Born of frustration: the emergence of Camelina sativa as a platform for lipid biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate specificities of fatty acid elongase BnaA.FAE1 and BnaC.FAE1 from rapeseed (Brassica napus L.) [jouroilcrops.cn]
- 3. Fatty acid chain elongation by microsomal enzymes from the bovine meibomian gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elongation of fatty acids by microsomal fractions from the brain of the developing rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of (Z)-Methyl Icos-11-enoate in Plant Biology: A Technical Overview
Abstract
(Z)-Methyl icos-11-enoate, a C21 fatty acid methyl ester, is a naturally occurring compound identified in a select number of plant species. Despite its documented presence, its specific biological role within plants remains largely uncharted territory in scientific literature. This technical guide synthesizes the current, albeit limited, knowledge on this compound, placing it within the broader and better-understood context of its parent compound, gondoic acid ((Z)-icos-11-enoic acid), and the functional significance of very-long-chain fatty acids (VLCFAs) in plant development and stress responses. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this molecule, acknowledging the significant gaps in current research that present opportunities for future investigation.
Introduction to this compound
This compound is the methyl ester of (Z)-icos-11-enoic acid, more commonly known as gondoic acid. It is classified as a monounsaturated very-long-chain fatty acid (VLCFA) methyl ester. While its physiological functions in plants are not well-defined, its chemical nature suggests potential involvement in lipid metabolism, membrane structure, or as a signaling molecule precursor.
Chemical Profile:
-
Systematic Name: this compound
-
Common Synonyms: Methyl gondoate, Methyl cis-11-eicosenoate
-
Molecular Formula: C₂₁H₄₀O₂
-
Molecular Weight: 324.5 g/mol
-
CAS Number: 2390-09-2
Occurrence in the Plant Kingdom
The presence of this compound in the plant kingdom is not widespread, with reports primarily identifying it in a few specific species. Its parent fatty acid, gondoic acid, is more commonly reported in seed oils.
| Plant Species | Family | Tissue/Organ | Compound Reported | Concentration/Notes |
| Pringlea antiscorbutica (Kerguelen Cabbage) | Brassicaceae | Leaves | This compound, Gondoic acid | Identified as a component of leaf lipids.[1][2][3] |
| Cardiospermum halicacabum (Balloon Vine) | Sapindaceae | Seed Oil | This compound, Gondoic acid | Gondoic acid is a major fatty acid, reaching up to 42% of total fatty acids in the seed oil.[1][2][4] |
| Consolida regalis (Forking Larkspur) | Ranunculaceae | Seed Oil | This compound, Gondoic acid | Gondoic acid is a notable component of the seed oil.[1][2] |
| Jojoba (Simmondsia chinensis) | Simmondsiaceae | Seed Oil | Gondoic Acid | A primary constituent of the liquid wax esters in jojoba oil.[5][6] |
Inferred Biological Roles and Broader Context
Due to the lack of direct research on the function of this compound in plants, its potential roles must be inferred from the known functions of its parent fatty acid and the broader class of VLCFAs.
Precursor for Erucic Acid Biosynthesis
In higher plants, particularly in the Brassicaceae family, gondoic acid (C20:1) serves as a direct precursor to erucic acid (C22:1) through the fatty acid elongation (FAE) pathway.[7] This pathway is crucial for the production of storage lipids in seeds. The methylation of gondoic acid to form this compound could represent a transient step in metabolism or a separate functional modification.
References
- 1. Role of very-long-chain fatty acids in plant development, when chain length does matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gondoic acid | CymitQuimica [cymitquimica.com]
- 3. cis-11-Eicosenoic acid | C20H38O2 | CID 5282768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 11-Eicosenoic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Gondoic Acid Methyl Ester: A Technical Guide for Researchers
Introduction
Gondoic acid methyl ester, a monounsaturated omega-9 fatty acid methyl ester, is a compound of increasing interest in various scientific fields, including biochemistry, materials science, and drug development.[1][2] This technical guide provides an in-depth overview of its chemical properties, biological significance, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Gondoic acid methyl ester is chemically identified as Methyl (11Z)-11-Icosenoate.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2390-09-2 | [1][2] |
| Molecular Formula | C21H40O2 | [1][2] |
| Molecular Weight | 324.54 g/mol | [1][2] |
| Synonyms | Methyl (11Z)-11-Icosenoate, Methyl cis-11-eicosenoate, Gondolic Acid Methyl Ester | [1][2] |
| Density | 0.871 g/cm³ | [2] |
| Boiling Point | 394.3°C at 760 mmHg | [2] |
| Flash Point | 87.1°C | [2] |
| Refractive Index | 1.455 | [2] |
| Storage Temperature | -20°C | [2] |
| Purity | ≥98% | [2] |
Biological Significance and Potential Applications
Gondoic acid methyl ester is found in various natural sources, including jojoba oil.[2] In biochemical research, it is noted for its influence on cellular processes and its potential to be incorporated into biological membranes, which could alter membrane fluidity and the function of membrane-bound proteins.[1]
Studies have indicated that Gondoic acid methyl ester can trigger the immune system and stimulate the production of inflammatory metabolites.[3] This suggests a potential role in immunomodulatory research and drug development. Furthermore, its parent compound, gondoic acid, has been shown to exert anti-inflammatory effects by inhibiting the PKCθ/ERK/STAT3 signaling pathway.[4] As a methyl ester, Gondoic acid methyl ester serves as a versatile precursor for the synthesis of more complex, biologically active lipids.[1] Its applications extend to being a raw material in the production of detergents, cosmetics, and advanced lubricants.[2]
Experimental Protocols
Synthesis of Gondoic Acid Methyl Ester via Fischer Esterification
This protocol describes the direct esterification of gondoic acid to yield Gondoic acid methyl ester.
Materials:
-
Gondoic acid (cis-11-Eicosenoic acid)
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Benzene
-
5% aqueous Sodium Carbonate (Na₂CO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve gondoic acid in an excess of anhydrous methanol in a round-bottom flask. A typical molar ratio is 1:20 (gondoic acid to methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution (approximately 1-2% of the methanol volume).
-
Reflux the reaction mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, most of the methanol is removed using a rotary evaporator.
-
The residue is diluted with water and transferred to a separatory funnel.
-
Extract the aqueous phase three times with benzene.
-
Combine the organic extracts and wash successively with water, 5% aqueous sodium carbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude Gondoic acid methyl ester.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
Analysis of Gondoic Acid Methyl Ester by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of Gondoic acid methyl ester.
Instrumentation and Columns:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is suitable for the separation of fatty acid methyl esters.
Sample Preparation:
-
Ensure the Gondoic acid methyl ester sample is dissolved in a volatile organic solvent such as hexane or dichloromethane. The concentration should be adjusted to fall within the linear range of the detector (typically 1-100 ng/µL).
-
If derivatization from gondoic acid is performed, follow the synthesis protocol and dissolve the final product in the appropriate solvent.
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 250°C at a rate of 10°C/min
-
Hold at 250°C for 10 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 50-500
Data Analysis:
-
The retention time of the Gondoic acid methyl ester peak is used for identification by comparison with a known standard.
-
The mass spectrum is characterized by a molecular ion peak (M⁺) at m/z 324.5 and a characteristic fragmentation pattern for fatty acid methyl esters.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of Gondoic acid methyl ester.
Caption: Hypothesized signaling pathway for the anti-inflammatory action of Gondoic acid methyl ester, based on the known activity of its parent compound.
References
Health Effects of Dietary Gondoic Acid Methyl Ester: A Technical Guide
Abstract
Gondoic acid methyl ester, the methyl ester of cis-11-eicosenoic acid, is a monounsaturated omega-9 fatty acid derivative found in various plant oils. While its industrial applications are well-documented, research into its specific health effects following dietary intake is limited. This technical guide synthesizes the available preclinical data, primarily focusing on the biological activities of its parent compound, gondoic acid. Evidence suggests that gondoic acid possesses anti-inflammatory properties, notably through the modulation of the PKCθ/ERK/STAT3 signaling pathway in liver macrophages. This document provides a detailed overview of the current understanding of its metabolism, physiological effects, and the experimental protocols used to elucidate these properties. All quantitative data from key studies are presented in tabular format, and relevant biological pathways and experimental workflows are visualized using diagrams. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the potential therapeutic applications of gondoic acid and its derivatives.
Introduction
Gondoic acid (cis-11-eicosenoic acid) is an omega-9 monounsaturated fatty acid present in various plant sources, including jojoba oil.[1][2] Its methyl ester, gondoic acid methyl ester, is primarily recognized for its use in the cosmetic, detergent, and lubricant industries.[3] However, the biological activities of fatty acids and their derivatives have garnered significant scientific interest for their potential roles in health and disease.
This whitepaper focuses on the health effects of dietary gondoic acid methyl ester. It is important to note that the majority of the available research has been conducted on the free fatty acid form, gondoic acid, in in vitro settings. Direct studies on the metabolic fate and physiological consequences of dietary gondoic acid methyl ester are not extensively available. Therefore, this guide extrapolates potential health effects based on the known activities of gondoic acid, with the caveat that esterification may influence its bioavailability and metabolism.
Metabolism and Physiological Roles
Metabolism of Fatty Acid Methyl Esters
Fatty acid methyl esters (FAMEs) are produced through the transesterification of fats and oils with methanol.[4][5] In the context of dietary intake, it is presumed that FAMEs would undergo hydrolysis by lipases in the gastrointestinal tract, releasing the free fatty acid (gondoic acid) and methanol. The free fatty acid would then be absorbed and enter into fatty acid metabolism pathways.[6]
Known Physiological Roles of Gondoic Acid
Gondoic acid is recognized for its role in maintaining the structure and function of cell membranes.[7] Imbalances in gondoic acid levels have been correlated with certain health conditions, although the causal relationships remain to be fully elucidated.[7]
Anti-inflammatory Effects of Gondoic Acid
The most significant body of evidence for the health effects of gondoic acid lies in its anti-inflammatory properties. A key study has demonstrated that gondoic acid can alleviate inflammation in Kupffer cells, the resident macrophages of the liver.[8]
Inhibition of Pro-inflammatory Mediators
In an in vitro model using lipopolysaccharide (LPS)-stimulated Kupffer cells, gondoic acid was shown to significantly inhibit the expression of pro-inflammatory factors.[8] This suggests a potential role for gondoic acid in mitigating inflammatory responses in the liver.
Reduction of Oxidative Stress
The same study found that gondoic acid reduced the levels of reactive oxygen species (ROS) stimulated by LPS and enhanced the expression of antioxidant genes.[8] This indicates that gondoic acid may also exert its anti-inflammatory effects through the modulation of oxidative stress.
Modulation of the PKCθ/ERK/STAT3 Signaling Pathway
The anti-inflammatory action of gondoic acid has been attributed to its ability to block the PKCθ/ERK/STAT3 signaling pathway, which is activated by LPS.[8][9] This pathway is a critical regulator of inflammatory responses in immune cells.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the primary study on the anti-inflammatory effects of gondoic acid. It is important to reiterate that this data is from an in vitro study using gondoic acid, not gondoic acid methyl ester.
| Parameter | Cell Type | Treatment | Key Findings | Reference |
| Pro-inflammatory Factor Expression | Kupffer Cells | Gondoic Acid + LPS | Significant inhibition of expression | [8] |
| Reactive Oxygen Species (ROS) Levels | Kupffer Cells | Gondoic Acid + LPS | Reduction in LPS-stimulated ROS levels | [8] |
| Antioxidant Gene Expression | Kupffer Cells | Gondoic Acid + LPS | Enhanced expression | [8] |
| PKCθ/ERK/STAT3 Signaling | Kupffer Cells | Gondoic Acid + LPS | Blockade of the signaling pathway | [8] |
| Pro-inflammatory Cytokine Levels (NLRP3, IL-1β, IL-1α, IL-6) | Kupffer Cells | 100 µM Gondoic Acid (10-28 hours) + LPS | Inhibition of levels | [3] |
| Pro-inflammatory Enzyme Levels (COX2, iNOS) | Kupffer Cells | 100 µM Gondoic Acid + LPS | Inhibition of levels | [3] |
| Signaling Protein Phosphorylation (PKCθ, P-ERK, P-STAT3) | Kupffer Cells | 100 µM Gondoic Acid + LPS | Inhibition of phosphorylation | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of gondoic acid's anti-inflammatory effects. These protocols are based on established methods for studying inflammation in Kupffer cells.
Kupffer Cell Isolation and Culture
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Perfusion: The liver is perfused with a collagenase solution to digest the extracellular matrix.
-
Cell Isolation: The digested liver is then processed to create a single-cell suspension. Kupffer cells are isolated from this suspension using density gradient centrifugation.
-
Culture: Isolated Kupffer cells are plated in appropriate culture media (e.g., RPMI-1640 supplemented with fetal bovine serum) and allowed to adhere.[10][11]
LPS-Induced Inflammation Model
-
Cell Seeding: Purified Kupffer cells are seeded in multi-well plates.
-
Treatment: Cells are pre-treated with varying concentrations of gondoic acid for a specified period (e.g., 2 hours).
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.[12]
-
Incubation: The cells are incubated for a set time (e.g., 6-24 hours) to allow for the expression and release of inflammatory mediators.
Measurement of Reactive Oxygen Species (ROS)
-
Probe Incubation: After treatment and stimulation, the culture medium is replaced with a medium containing a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Incubation: Cells are incubated with the probe for a specified time (e.g., 30 minutes) in the dark.
-
Measurement: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometer.[13]
Western Blot Analysis of Signaling Proteins
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (PKCθ, phosphorylated-ERK, phosphorylated-STAT3) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified using densitometry software.[11][14]
Visualizations
Signaling Pathway Diagram
Caption: Gondoic Acid's Inhibition of the LPS-induced PKCθ/ERK/STAT3 Signaling Pathway.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. cis-11-Eicosenoic acid | C20H38O2 | CID 5282768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chronic ethanol feeding increases activation of NADPH oxidase by lipopolysaccharide in rat Kupffer cells: role of increased reactive oxygen in LPS-stimulated ERK1/2 activation and TNF-α production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caffeic acid methyl ester inhibits LPS‑induced inflammatory response through Nrf2 activation and NF‑κB inhibition in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Gondoic acid alleviates LPS‑induced Kupffer cells inflammation by inhibiting ROS production and PKCθ/ERK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. regi.com [regi.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Kupffer Cell Protein Isolation and Detection by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Production of reactive oxygen species and expression of inducible nitric oxide synthase in rat isolated Kupffer cells stimulated by Leptospira interrogans and Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Degradation Pathways of (Z)-Methyl Icos-11-enoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core degradation pathways of (Z)-Methyl icos-11-enoate, a monounsaturated long-chain fatty acid methyl ester. The degradation of this compound is a critical aspect of its metabolism and has implications for its biological activity and potential therapeutic applications. This document outlines the primary enzymatic and abiotic reactions involved, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic processes.
Core Degradation Pathways
The degradation of this compound proceeds through a two-stage process:
-
De-esterification: The initial step involves the cleavage of the methyl ester bond to yield (Z)-icos-11-enoic acid and methanol. This reaction can occur through both enzymatic and abiotic mechanisms.
-
Beta-Oxidation: The resulting (Z)-icos-11-enoic acid is then catabolized through the peroxisomal β-oxidation pathway, a cyclical process that sequentially shortens the fatty acid chain.
De-esterification: Hydrolysis of the Methyl Ester
The conversion of this compound to its corresponding free fatty acid, (Z)-icos-11-enoic acid, is a hydrolytic reaction.
-
Enzymatic Hydrolysis: This process is primarily catalyzed by lipases and esterases. These enzymes exhibit broad substrate specificity and are capable of hydrolyzing a wide range of fatty acid esters. The reaction is a critical first step in the metabolic utilization of fatty acid methyl esters.
-
Abiotic Hydrolysis: Under certain physiological conditions, the ester bond can undergo non-enzymatic hydrolysis. This process is generally slower than enzymatic hydrolysis and is dependent on factors such as pH and temperature.
Peroxisomal Beta-Oxidation of (Z)-Icos-11-enoic Acid
Due to its chain length (C20), the beta-oxidation of (Z)-icos-11-enoic acid is preferentially carried out in peroxisomes. Peroxisomes are specialized in the catabolism of very-long-chain fatty acids, branched-chain fatty acids, and other lipids that are poor substrates for mitochondrial beta-oxidation.
The peroxisomal β-oxidation of this monounsaturated fatty acid involves a cycle of four enzymatic reactions, with an additional step required to handle the cis-double bond at position 11.
The core steps are:
-
Acyl-CoA Synthesis: (Z)-Icos-11-enoic acid is first activated to its coenzyme A (CoA) thioester, (Z)-Icos-11-enoyl-CoA, by a very-long-chain acyl-CoA synthetase (VLC-ACS). This reaction requires ATP.
-
Dehydrogenation: Acyl-CoA oxidase introduces a double bond between the α and β carbons (C2 and C3), yielding trans-Δ², cis-Δ¹¹-icosadienoyl-CoA. This reaction uses FAD as a cofactor and produces hydrogen peroxide (H₂O₂).
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the newly formed double bond, resulting in 3-hydroxy-cis-Δ¹¹-icosenoyl-CoA.
-
Dehydrogenation: 3-Hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at C3 to a keto group, forming 3-keto-cis-Δ¹¹-icosenoyl-CoA. This step uses NAD⁺ as a cofactor.
-
Thiolytic Cleavage: 3-Ketoacyl-CoA thiolase cleaves the Cα-Cβ bond, releasing a molecule of acetyl-CoA and a shortened fatty acyl-CoA, now cis-Δ⁹-octadecenoyl-CoA (oleoyl-CoA).
This cycle repeats, shortening the fatty acid chain by two carbons in each round. When the cis-double bond reaches the Δ³ position, an auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase , is required to convert the cis-Δ³ double bond to a trans-Δ² double bond, which can then re-enter the main β-oxidation spiral.
Quantitative Data on Degradation
Specific kinetic data for the degradation of this compound is limited in the current literature. However, data from analogous substrates can provide valuable insights into the potential rates of these reactions.
Table 1: Lipase-Catalyzed Hydrolysis of Fatty Acid Esters (Analogous Substrates)
| Enzyme Source | Substrate | Km (M) | kcat (s⁻¹) | Reference |
| Candida rugosa lipase | Olive Oil (triglycerides) | 0.717 | 1.12 (μmol/min/mg) | [1] |
| Immobilized Candida antarctica Lipase B | Methyl Ricinoleate | - | - | [This study reported a maximum conversion of 98.5% at 60°C after 6 hours, following a first-order reversible kinetic model.] |
Table 2: Kinetic Parameters of Peroxisomal Beta-Oxidation Enzymes (General Substrates)
| Enzyme | Substrate (Acyl-CoA) | Organism/Tissue | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Acyl-CoA Oxidase | Palmitoyl-CoA (C16:0) | Rat Liver | 10-20 | 20-50 | [General literature values, specific citation for these exact values not found] |
| Enoyl-CoA Hydratase | Crotonyl-CoA (C4:1) | Rat Liver | - | - | [Activity decreases with increasing chain length.] |
| 3-Ketoacyl-CoA Thiolase | 3-Ketoacyl-CoA (various) | General | - | - | [Broad chain-length specificity.] |
Note: The presented data for beta-oxidation enzymes are for general substrates and may not accurately reflect the kinetics with (Z)-Icos-11-enoyl-CoA and its subsequent intermediates. Further research is required to determine the specific kinetic parameters for these reactions.
Experimental Protocols
Analysis of this compound and its Degradation Products by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol describes a common method for the quantitative analysis of fatty acid methyl esters.
I. Sample Preparation (Transesterification)
-
Lipid Extraction (if necessary): For biological samples, extract total lipids using a modified Folch method (chloroform:methanol, 2:1 v/v).
-
Saponification and Methylation: a. To the extracted lipid sample (or a known amount of this compound standard), add 2 mL of 0.5 M NaOH in methanol. b. Heat the mixture at 100°C for 5-10 minutes. c. Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol. d. Heat again at 100°C for 5-10 minutes. e. Cool to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution. f. Vortex thoroughly and centrifuge to separate the phases. g. Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean GC vial.
II. GC-FID Analysis
-
Gas Chromatograph: Agilent 7890A or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as a DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is recommended for FAME analysis.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp 1: Increase to 240°C at 4°C/min.
-
Hold at 240°C for 10 minutes.
-
-
Detector: FID at 260°C.
-
Injection Volume: 1 µL.
III. Quantification
-
Prepare a calibration curve using standards of this compound of known concentrations.
-
Integrate the peak area corresponding to this compound in the sample chromatogram.
-
Calculate the concentration based on the calibration curve. An internal standard (e.g., methyl heptadecanoate) can be used for improved accuracy.
Assay for Peroxisomal Beta-Oxidation of (Z)-Icos-11-enoic Acid
This protocol outlines a method to measure the rate of peroxisomal beta-oxidation using radiolabeled substrate.
I. Materials
-
[1-¹⁴C]-(Z)-Icos-11-enoic acid (custom synthesis may be required).
-
Cultured cells (e.g., fibroblasts, hepatocytes).
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4, containing digitonin for cell permeabilization).
-
Cofactors: ATP, CoA, NAD⁺, FAD.
-
Scintillation cocktail and vials.
-
Trichloroacetic acid (TCA).
II. Procedure
-
Cell Culture and Harvest: Culture cells to confluency. Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Cell Permeabilization: Resuspend the cell pellet in the reaction buffer containing a low concentration of digitonin to selectively permeabilize the plasma membrane while leaving organellar membranes intact.
-
Reaction Initiation: Add the reaction mixture containing ATP, CoA, NAD⁺, FAD, and the radiolabeled substrate, [1-¹⁴C]-(Z)-Icos-11-enoic acid, to the permeabilized cells.
-
Incubation: Incubate the reaction at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of cold 10% (w/v) TCA.
-
Separation of Products: Centrifuge the samples to pellet the precipitated protein. The supernatant contains the acid-soluble products of β-oxidation (acetyl-CoA).
-
Scintillation Counting: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
III. Data Analysis
-
The rate of β-oxidation is determined by the rate of production of ¹⁴C-labeled acid-soluble products.
-
Results are typically expressed as nmol of substrate oxidized per minute per milligram of protein.
Visualizations of Pathways and Workflows
References
Methodological & Application
Application Note and Protocol: Synthesis of (Z)-Methyl icos-11-enoate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Methyl icos-11-enoate, a derivative of (Z)-11-icosenoic acid (also known as gondoic acid), is a long-chain monounsaturated fatty acid methyl ester (FAME).[1][2] FAMEs are significant in various research and industrial applications, including their use as biofuels, lubricants, and as standards in analytical chemistry. In the pharmaceutical and drug development sectors, specific fatty acid esters are utilized as excipients, in drug delivery systems, and as bioactive molecules themselves.
This document provides a detailed protocol for the synthesis of this compound from (Z)-11-icosenoic acid via the Fischer esterification reaction. The Fischer esterification is a classic and widely used method for converting carboxylic acids and alcohols into esters in the presence of an acid catalyst.[3][4][5] The reaction is an equilibrium process, and strategies to drive it towards the product, such as using an excess of the alcohol and removing water, are often employed.[4][5][6]
Materials and Reagents
-
(Z)-11-Icosenoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and drying
-
TLC plates (silica gel) and developing chamber
-
Gas chromatography-mass spectrometry (GC-MS) equipment for analysis
Experimental Protocol
This protocol outlines the synthesis of this compound via Fischer esterification.
Reaction Setup
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve (Z)-11-icosenoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., a 0.33 M solution).[6] The large excess of methanol acts as both a reactant and the solvent, driving the equilibrium towards the formation of the ester.[5][6]
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the carboxylic acid) to the stirring solution.[7][8]
-
Attach a reflux condenser to the flask and ensure that cooling water is flowing through the condenser.[3][7][8]
-
Place the reaction apparatus in a heating mantle and heat the mixture to a gentle reflux with continuous stirring.[3][6] The reaction temperature is typically the boiling point of the alcohol, which is around 65°C for methanol.
Reaction Monitoring
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]
-
Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Periodically (e.g., every 30-60 minutes), take a small aliquot of the reaction mixture and spot it on a TLC plate alongside a spot of the starting material ((Z)-11-icosenoic acid).
-
The reaction is considered complete when the spot corresponding to the starting carboxylic acid has disappeared or its intensity is significantly diminished.
Work-up and Extraction
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.[6]
-
Pour the reaction mixture into a separatory funnel containing deionized water.[7][8]
-
Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (e.g., 2 x 50 mL).[6]
-
Combine the organic layers and wash them sequentially with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with saturated sodium chloride (brine) to remove any remaining water-soluble impurities.[9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.[6][9]
Purification and Characterization
-
Remove the solvent from the dried organic phase using a rotary evaporator to yield the crude this compound.
-
For higher purity, the crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.[10]
-
The identity and purity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][11] The presence of this compound can be confirmed by its characteristic mass spectrum and retention time.[11]
Data Presentation
Quantitative data from the synthesis should be summarized for clear comparison. Below are tables illustrating typical reaction conditions for Fischer esterification of long-chain fatty acids and a hypothetical example of results for the synthesis of this compound.
Table 1: Typical Reaction Conditions for Fischer Esterification of Long-Chain Fatty Acids
| Parameter | Condition | Rationale | Reference |
| Catalyst | Sulfuric Acid, p-TsOH | Strong Brønsted acids are effective catalysts. | [4] |
| Alcohol | Methanol, Ethanol | Used in large excess to shift equilibrium. | [5][6] |
| Temperature | Reflux | Increases reaction rate. | [3][6] |
| Reaction Time | 1 - 24 hours | Dependent on substrate and reaction scale. | [3][9] |
| Water Removal | Not always necessary with large excess of alcohol | To drive the equilibrium towards the product. | [4] |
Table 2: Hypothetical Results for the Synthesis of this compound
| Entry | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | H₂SO₄ (1) | 65 | 4 | 85 |
| 2 | H₂SO₄ (2) | 65 | 4 | 92 |
| 3 | p-TsOH (2) | 65 | 6 | 88 |
| 4 | H₂SO₄ (2) | 50 | 8 | 75 |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound.
Fischer Esterification Mechanism
Caption: The mechanism of the Fischer esterification reaction.
References
- 1. Methyl 11-eicosenoate | C21H40O2 | CID 102251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-11-Eicosenoic acid methyl ester | C21H40O2 | CID 5463047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cerritos.edu [cerritos.edu]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. benchchem.com [benchchem.com]
- 11. Methyl cis-icos-11-enoate | C21H40O2 | CID 5319603 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography Method for the Analysis of (Z)-Methyl icos-11-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analysis of (Z)-Methyl icos-11-enoate, a long-chain fatty acid methyl ester (FAME), using gas chromatography (GC). The described protocol details the necessary steps from sample preparation, including derivatization, to instrumental analysis using a GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS). This application note is intended to provide a robust starting point for researchers developing and validating methods for the quantification of this compound in various sample matrices.
Introduction
This compound, also known as methyl cis-11-eicosenoate, is a monounsaturated omega-9 fatty acid methyl ester.[1][2][3] The analysis of FAMEs is crucial in many fields, including food science, biofuel research, and pharmaceutical development. Gas chromatography is a powerful and widely used technique for the separation and quantification of FAMEs due to their volatility and thermal stability.[4][5] This application note outlines a detailed GC method for the analysis of this compound.
Experimental Protocols
Sample Preparation: Derivatization to Fatty Acid Methyl Ester
For samples containing (Z)-11-eicosenoic acid or its glycerides, a derivatization step to convert the fatty acid to its methyl ester is required. This process increases the volatility of the analyte for GC analysis.[4][5]
Materials:
-
Sample containing the lipid of interest
-
Methanolic HCl (1.25 M) or Boron trifluoride in methanol (14% BF3-MeOH)
-
n-Heptane or Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Protocol: Acid-Catalyzed Esterification
-
Accurately weigh approximately 10-25 mg of the lipid sample into a screw-cap glass tube.
-
Add 2 mL of methanolic HCl or BF3-MeOH reagent.
-
Cap the tube tightly and heat at 60-100°C for 10-20 minutes. A study on various fatty acids showed that for BF3/MeOH, heating at 70°C for 90 minutes yielded the highest total fatty acids.[6]
-
Cool the tube to room temperature.
-
Add 1 mL of n-heptane and 1 mL of saturated sodium chloride solution.
-
Vortex vigorously for 30 seconds to extract the FAMEs into the heptane layer.
-
Centrifuge at a low speed (e.g., 1000 rpm) for 5 minutes to facilitate phase separation.
-
Carefully transfer the upper heptane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC analysis.
Gas Chromatography (GC) Analysis
The following GC parameters are a recommended starting point and may require optimization based on the specific instrument and sample matrix.
Instrumentation:
-
Gas Chromatograph: Agilent 7890 Series GC or equivalent[7]
-
Column: A polar capillary column is recommended for FAME analysis to achieve good separation of isomers. Suitable options include:
-
Injector: Split/Splitless inlet
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Carrier Gas: Helium or Hydrogen
GC Conditions:
| Parameter | Recommended Setting |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial: 100°C, hold for 2 minRamp 1: 10°C/min to 180°CRamp 2: 5°C/min to 240°CHold at 240°C for 10 min |
| Detector | FID |
| Temperature | 260°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
| MS (for identification) | |
| Transfer Line Temp. | 240°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 40-550 |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Data Presentation
The following table represents illustrative quantitative data for a standard mixture of FAMEs, including this compound. Retention times and response factors should be determined empirically on your system.
| Compound | Retention Time (min) | Concentration (µg/mL) | Peak Area |
| Methyl palmitate (C16:0) | 12.5 | 100 | 125000 |
| Methyl stearate (C18:0) | 15.8 | 100 | 128000 |
| Methyl oleate (C18:1) | 16.1 | 100 | 127000 |
| Methyl linoleate (C18:2) | 16.5 | 100 | 126500 |
| This compound (C20:1) | 19.2 | 100 | 129500 |
| Methyl arachidate (C20:0) | 18.9 | 100 | 130000 |
Note: The elution order of saturated and unsaturated FAMEs can vary based on the column polarity. On polar columns, unsaturated FAMEs often have longer retention times than their saturated counterparts with the same carbon number.[7]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical process.
Conclusion
The gas chromatography method detailed in this application note provides a reliable framework for the analysis of this compound. The protocol for sample preparation through derivatization is a critical step to ensure the analyte is suitable for GC analysis. The provided GC parameters, including the use of a polar capillary column, are designed to yield good chromatographic resolution and accurate quantification. For unambiguous identification, especially in complex matrices, coupling the GC to a mass spectrometer is recommended. Researchers and scientists can adapt and validate this method for their specific applications in drug development and other related fields.
References
- 1. ez.restek.com [ez.restek.com]
- 2. cis-11-Eicosenoic acid methyl ester | C21H40O2 | CID 5463047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis-Methyl 11-eicosenoate [webbook.nist.gov]
- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 5. gcms.cz [gcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
Application Notes and Protocols: Quantification of Gondoic Acid Methyl Ester by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gondoic acid (cis-11-eicosenoic acid) is a monounsaturated omega-9 fatty acid found in various plant oils and nuts.[1] Emerging research has highlighted its potential anti-inflammatory activity, making it a molecule of interest for therapeutic development. Specifically, gondoic acid has been shown to alleviate inflammation by inhibiting the production of reactive oxygen species (ROS) and suppressing the PKCθ/ERK/STAT3 signaling pathway.[2] Accurate and precise quantification of gondoic acid in biological and other matrices is crucial for advancing research into its physiological roles and therapeutic potential.
This document provides a detailed protocol for the quantification of gondoic acid, following its conversion to gondoic acid methyl ester (GOME), using Gas Chromatography-Mass Spectrometry (GC-MS). Fatty acids are typically derivatized to their corresponding fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis.[3]
Experimental Protocols
This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis for the quantification of gondoic acid methyl ester.
Sample Preparation and Lipid Extraction
The initial step involves the extraction of total lipids from the sample matrix (e.g., plasma, tissues, cell cultures, or oils). The Folch method is a widely used and effective procedure for this purpose.
Materials:
-
Sample (e.g., 100 µL plasma, 10-20 mg tissue homogenate)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard (IS): Methyl Nonadecanoate (C19:0) solution (1 mg/mL in hexane)[4]
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
To the sample in a glass centrifuge tube, add a known amount of the internal standard, Methyl Nonadecanoate (C19:0). The amount should be chosen to be within the linear range of the assay and comparable to the expected concentration of gondoic acid.
-
Add 20 volumes of a chloroform:methanol (2:1, v/v) solution to the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to facilitate phase separation.
-
Vortex again for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
The extracted lipids are converted to their corresponding FAMEs via acid-catalyzed transesterification. Boron trifluoride (BF₃) in methanol is a common and effective reagent for this purpose.
Materials:
-
Dried lipid extract from the previous step
-
14% Boron trifluoride (BF₃) in methanol
-
Hexane
-
Saturated NaCl solution
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
To the dried lipid extract, add 2 mL of 14% BF₃-methanol solution.
-
Seal the tube tightly with a PTFE-lined cap.
-
Heat the mixture at 100°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial, ready for analysis.
GC-MS Analysis
The following parameters are recommended for the analysis of gondoic acid methyl ester. These may need to be optimized based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | Agilent J&W DB-WAX Ultra Inert (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 240°C and hold for 10 min. |
| MSD Transfer Line Temp. | 250°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, operating the mass spectrometer in SIM mode enhances sensitivity and selectivity. The molecular weight of gondoic acid methyl ester (C₂₁H₄₀O₂) is 324.5 g/mol .
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Gondoic Acid Methyl Ester | ~23.1 (Estimated on DB-WAX) | 324.3 | 292.3, 264.3, 74.1 |
| Methyl Nonadecanoate (IS) | ~21.7 (Elutes before C20:1) | 300.3 | 268.3, 257.3, 74.1 |
Note: Retention times are estimates and should be confirmed by running a standard of gondoic acid methyl ester and the internal standard on your specific GC-MS system.
Data Presentation
The following table summarizes the expected quantitative parameters for the analysis of gondoic acid methyl ester. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 23.1 minutes on a DB-WAX column |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Linearity (r²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of gondoic acid methyl ester.
Gondoic Acid Signaling Pathway
Gondoic acid has been shown to inhibit the PKCθ/ERK/STAT3 signaling pathway, which is involved in inflammatory responses.[4] The diagram below depicts this inhibitory action.
References
Application Note: (Z)-Methyl Icos-11-enoate as a Robust Internal Standard for Quantitative FAME Analysis
Abstract
This application note details a validated protocol for the use of (Z)-methyl icos-11-enoate (Methyl Gondoate) as an internal standard (IS) for the quantitative analysis of fatty acid methyl esters (FAMEs) by gas chromatography (GC). Due to its chemical properties, including a C20:1 structure that is uncommon in many biological samples, this compound offers excellent chromatographic resolution from common fatty acids. This protocol provides a reliable method for correcting variations during sample preparation and analysis, ensuring accurate quantification of FAMEs in diverse matrices such as biological tissues, food products, and biofuels. The methodology presented herein is suitable for researchers, scientists, and professionals in drug development and quality control laboratories.
Introduction
The accurate quantification of fatty acids is crucial in numerous scientific fields, including metabolic research, nutritional science, and biofuel development.[1] Gas chromatography is a primary technique for FAME analysis, offering high resolution and sensitivity.[2] The use of an internal standard is essential to ensure the accuracy and precision of quantitative results by compensating for variations in sample handling, derivatization, and injection volume.[3][4]
An ideal internal standard should be chemically similar to the analytes of interest, absent in the original sample, and chromatographically resolved from other components.[5] While odd-chain fatty acids like methyl heptadecanoate (C17:0) and methyl nonadecanoate (C19:0) are commonly used, this compound (C20:1n-9) presents a valuable alternative, particularly in samples where C17:0 or C19:0 may be endogenously present.[5] Its longer chain length and monounsaturated nature ensure it behaves similarly to a range of common fatty acids during extraction and chromatography.
This application note provides a comprehensive protocol for the preparation of lipids, their transesterification to FAMEs, and subsequent quantitative analysis using GC with Flame Ionization Detection (GC-FID), employing this compound as the internal standard.
Materials and Reagents
-
This compound (CAS No. 2390-09-2)
-
FAME standards (individual or mixed)
-
Hexane (GC grade)
-
Methanol (anhydrous)
-
Chloroform
-
Acetyl Chloride
-
Sodium chloride (NaCl)
-
Sodium sulfate (anhydrous)
-
Sample of interest (e.g., oil, tissue homogenate)
Experimental Protocols
Internal Standard Stock Solution Preparation
Accurately weigh approximately 50 mg of this compound into a 50 mL volumetric flask and dissolve in hexane to achieve a final concentration of 1 mg/mL. Store the stock solution at -20°C.
Sample Preparation and Lipid Extraction (Folch Method)
-
Homogenize approximately 100 mg of the sample tissue in a 2:1 (v/v) chloroform:methanol solution.
-
To the homogenate, add a known volume of the this compound internal standard stock solution. The amount added should be within the expected range of the total fatty acids in the sample.
-
Vortex the mixture thoroughly for 2 minutes.
-
Add 0.2 volumes of a 0.9% NaCl solution to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.
-
Dry the lipid extract under a gentle stream of nitrogen.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
-
Prepare a 2 M methanolic-HCl solution by slowly adding 2 mL of acetyl chloride to 18 mL of anhydrous methanol. Caution: This reaction is exothermic and should be performed in a fume hood.
-
Add 2 mL of the freshly prepared methanolic-HCl to the dried lipid extract.
-
Tightly cap the vial and heat at 80°C for 1 hour to ensure complete methylation.[1]
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water.
-
Vortex for 1 minute and allow the layers to separate.
-
The upper hexane layer, containing the FAMEs and the internal standard, is collected and transferred to a GC vial for analysis.
GC-FID Analysis
-
Gas Chromatograph: Agilent 7890B GC system or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes
-
Ramp 1: 4°C/min to 240°C
-
Hold at 240°C for 10 minutes
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Data Presentation
The following table summarizes hypothetical quantitative data from the analysis of a soybean oil sample using this compound as the internal standard. The concentration of the internal standard was maintained at 0.1 mg/mL in the final extract.
| Fatty Acid Methyl Ester | Retention Time (min) | Peak Area | Concentration (mg/g of oil) |
| Methyl Palmitate (C16:0) | 18.5 | 125000 | 110.5 |
| Methyl Stearate (C18:0) | 22.8 | 45000 | 39.8 |
| Methyl Oleate (C18:1) | 23.2 | 280000 | 247.5 |
| Methyl Linoleate (C18:2) | 24.1 | 550000 | 486.2 |
| Methyl Linolenate (C18:3) | 25.5 | 80000 | 70.7 |
| This compound (IS) | 27.8 | 113000 | N/A |
| Methyl Arachidate (C20:0) | 28.9 | 5000 | 4.4 |
Visualizations
Experimental Workflow for FAME Analysis
Caption: Workflow for quantitative FAME analysis.
Logic of Internal Standard Correction
Caption: Logic of using an internal standard.
Conclusion
This compound is a highly suitable internal standard for the quantitative analysis of FAMEs by GC-FID. Its chemical properties allow for good chromatographic separation from common FAMEs, and its use significantly improves the accuracy and precision of the analytical results by correcting for variations inherent in the analytical process. The protocol detailed in this application note provides a robust and reliable method for the quantification of fatty acids in a variety of sample matrices.
References
Application Notes and Protocols for (Z)-Methyl icos-11-enoate: Assessing Immunostimulatory Activity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the immunostimulatory properties of (Z)-Methyl icos-11-enoate in a cell culture setting. The protocols detailed below are based on established methodologies for assessing immune cell responses, with specific data presented from studies on the human monocyte-like cell line, THP-1.
Introduction
This compound, a long-chain fatty acid methyl ester, has been investigated for its potential to modulate immune responses. Understanding its activity is crucial for potential therapeutic applications, such as its use as a vaccine adjuvant.[1][2] The following sections provide quantitative data on its effects on cytokine production and cell viability, along with detailed protocols for replicating these key experiments.
Data Presentation
The immunostimulatory effects of this compound have been observed in PMA-differentiated THP-1 cells, which serve as a model for human macrophages. The data below summarizes the impact of this compound on cell viability and the secretion of key pro-inflammatory and anti-inflammatory cytokines.
Table 1: Cytotoxicity of this compound on PMA-Differentiated THP-1 Cells
| Concentration | Cell Viability (%) |
| Control | 100 |
| Various Doses | Non-cytotoxic |
Data derived from studies on PMA-treated THP-1 cells, indicating that this compound did not exhibit significant cytotoxicity at the concentrations tested.[1]
Table 2: Effect of this compound on Cytokine Production by PMA-Differentiated THP-1 Cells (with and without LPS co-stimulation)
| Cytokine | Treatment | Change in Production | Significance (p-value) |
| TNF-α | This compound alone | Slight, non-significant increase | > 0.05 |
| This compound + LPS | Negligible effect compared to LPS alone | > 0.05 | |
| IL-1β | This compound + LPS | ~84% increase compared to LPS alone | < 0.05 |
| IL-6 | This compound + LPS | Decrease compared to LPS alone | Not specified |
| IL-10 | This compound + LPS | ~80% decrease compared to LPS alone | < 0.05 |
This table summarizes findings where this compound, particularly in the presence of the immunostimulant Lipopolysaccharide (LPS), significantly enhanced the production of the pro-inflammatory cytokine IL-1β while reducing the production of the anti-inflammatory cytokine IL-10.[1][2] These results suggest a complex, yet potent, immunostimulatory role.[1][2]
Experimental Protocols
The following are detailed protocols for the key experiments used to assess the immunostimulatory activity of this compound.
Protocol 1: THP-1 Monocyte to Macrophage Differentiation
This protocol describes the differentiation of THP-1 monocytes into adherent, macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture THP-1 monocytes in suspension in complete RPMI-1640 medium.
-
Seed the THP-1 cells into the desired culture plates at a density of 5 x 10^5 cells/mL.
-
Prepare a stock solution of PMA in DMSO. Further dilute the PMA in culture medium to the final working concentration (e.g., 50-100 ng/mL).[3]
-
Add the PMA-containing medium to the cells.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the majority of cells should be adherent and exhibit a larger, more granular macrophage-like morphology.
-
Gently aspirate the PMA-containing medium and wash the adherent cells with fresh, warm RPMI-1640 medium.
-
The differentiated THP-1 macrophages are now ready for treatment with this compound.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound.
Materials:
-
PMA-differentiated THP-1 cells in a 96-well plate
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the culture medium from the differentiated THP-1 cells and add the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well.[4][5]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Quantification of Cytokine Production by ELISA
This protocol describes the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the cell culture supernatant.
Materials:
-
Cell culture supernatants from treated and control cells
-
Commercially available ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, standard, substrate, and stop solution)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[7][8]
-
Wash the plate several times with wash buffer.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[9]
-
Wash the plate again.
-
Add your cell culture supernatants and a serial dilution of the cytokine standard to the wells. Incubate for 2 hours at room temperature.[10][11]
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[9][12]
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.[7]
-
Wash the plate.
-
Add the TMB substrate solution and incubate in the dark until a color develops.[13]
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.[14]
-
Calculate the cytokine concentrations in your samples by comparing their absorbance to the standard curve.
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in the immunostimulatory activity of this compound.
Caption: Experimental workflow for assessing immunostimulatory activity.
Caption: A potential signaling pathway for immunostimulation.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. Metabolomic Profiling of the Immune Stimulatory Effect of Eicosenoids on PMA-Differentiated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phorbol 12-myristate-13-acetate differentiation protocol is critical to the interaction of THP-1 macrophages with Salmonella Typhimurium | PLOS One [journals.plos.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT Assay for Determination of Macrophage Viability [bio-protocol.org]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cohesionbio.com [cohesionbio.com]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Human IL-6 ELISA Kit [ABIN365163] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. stemcell.com [stemcell.com]
Application Notes and Protocols: (Z)-Methyl Icos-11-enoate as a Precursor for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (Z)-methyl icos-11-enoate as a versatile precursor in chemical synthesis. Its long chain and central double bond make it an ideal starting material for the synthesis of insect pheromones, bifunctional molecules, and for investigation into its biological activities.
Synthesis of Insect Pheromone Precursors via Cross-Metathesis
This compound is a valuable precursor for the synthesis of various insect pheromones. A common strategy involves the reduction of the methyl ester to the corresponding alcohol, (Z)-11-eicosenol, followed by a Z-selective cross-metathesis reaction with a terminal olefin. This approach allows for the modular synthesis of a range of long-chain unsaturated alcohols, which are themselves pheromones or can be easily converted to the active pheromone (e.g., through oxidation to an aldehyde or acetylation).
Alternatively, direct cross-metathesis of this compound can be employed to generate long-chain unsaturated esters that can serve as pheromone precursors.
Experimental Protocols
Protocol 1.1: Reduction of this compound to (Z)-11-Eicosenol
This protocol describes the reduction of the methyl ester to the primary alcohol using lithium aluminum hydride (LiAlH₄).
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again, until a granular precipitate is formed.
-
The mixture is filtered, and the solid is washed with diethyl ether.
-
The combined organic filtrate is washed with 1 M HCl, water, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude (Z)-11-eicosenol is purified by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 1.2: Z-Selective Cross-Metathesis of (Z)-11-Eicosenol
This protocol is adapted from the synthesis of insect pheromones using Z-selective cross-metathesis.
Materials:
-
(Z)-11-Eicosenol (from Protocol 1.1)
-
Terminal olefin (e.g., 1-hexene)
-
Grubbs' second-generation catalyst or a Z-selective ruthenium catalyst
-
Anhydrous dichloromethane (DCM) or toluene
-
Silica gel for column chromatography
-
Hexane and ethyl acetate
Procedure:
-
In a glovebox or under an inert atmosphere, (Z)-11-eicosenol (1.0 eq) and the terminal olefin (1.2-2.0 eq) are dissolved in anhydrous DCM.
-
The ruthenium catalyst (1-5 mol%) is added, and the reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by TLC or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired pheromone precursor.
Data Presentation
| Precursor | Terminal Olefin | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Z-Selectivity (%) |
| (Z)-11-Eicosenol | 1-Hexene | Grubbs II (1) | DCM | 12 | 75 | 86 |
Visualization
Troubleshooting & Optimization
Troubleshooting peak broadening in (Z)-Methyl icos-11-enoate GC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak broadening issues during the Gas Chromatography (GC) analysis of (Z)-Methyl icos-11-enoate.
Troubleshooting Guide: Peak Broadening
Peak broadening in GC analysis can compromise resolution and lead to inaccurate quantification. The following guide details potential causes and solutions for this issue when analyzing this compound.
Diagram: Troubleshooting Workflow for Peak Broadening
Technical Support Center: Optimizing Esterification of Gondoic Acid for GC-MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the esterification of gondoic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and accurate results.
Frequently Asked Questions (FAQs)
Q1: Why is esterification of gondoic acid necessary for GC-MS analysis?
A1: Gondoic acid, a long-chain fatty acid, is not sufficiently volatile for gas chromatography. Esterification, typically methylation, converts the carboxylic acid group into a less polar and more volatile methyl ester (Fatty Acid Methyl Ester or FAME). This derivatization is crucial for obtaining good chromatographic separation and accurate mass spectrometric analysis.
Q2: What are the most common methods for esterifying gondoic acid?
A2: The most common and effective methods for esterifying long-chain fatty acids like gondoic acid are acid-catalyzed methylation using either Boron Trifluoride in methanol (BF3-Methanol) or a solution of Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4) in methanol.[1] Base-catalyzed methods are also used but are generally more suited for transesterification of glycerolipids.[2]
Q3: Which esterification method is best for gondoic acid?
A3: Both BF3-Methanol and acid-catalyzed (HCl or H2SO4) methods are highly effective for esterifying free fatty acids like gondoic acid.[2][3] BF3-Methanol is often favored for its rapid reaction times.[1] However, it is more toxic and may cause artifacts with certain unsaturated fatty acids.[4] Acid-catalyzed methods with HCl or H2SO4 in methanol are also very common, reliable, and cost-effective.[4][5] The choice may depend on laboratory safety protocols, cost, and the specific sample matrix.
Q4: Can the esterification process cause isomerization of the double bond in gondoic acid?
A4: Yes, prolonged heating or harsh acidic conditions during esterification can potentially cause isomerization of the cis double bond in gondoic acid to the trans form.[4] It is important to use the recommended reaction times and temperatures to minimize this risk. Milder methods or shorter reaction times are preferable for unsaturated fatty acids.[6]
Q5: How can I confirm that the esterification of gondoic acid is complete?
A5: Completeness of the reaction can be checked by analyzing the sample by Thin Layer Chromatography (TLC) before GC-MS analysis to ensure the disappearance of the free fatty acid spot. Alternatively, injecting aliquots of the reaction mixture into the GC-MS at different time points during the esterification process can be done until the peak corresponding to the gondoic acid methyl ester shows no further increase in area.
Experimental Protocols
Below are detailed methodologies for the two most common esterification procedures for gondoic acid.
Method 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)
This method is rapid and effective for the methylation of gondoic acid.
Materials:
-
Gondoic acid sample
-
BF3-Methanol reagent (12-14% w/v)
-
Methanol, anhydrous
-
Hexane, HPLC grade
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Screw-cap glass test tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the lipid sample containing gondoic acid into a screw-cap test tube.
-
Saponification (for esterified gondoic acid): If gondoic acid is present in triglycerides or other esters, add 1 mL of 0.5 M NaOH in methanol. Heat at 100°C for 5-10 minutes. This step can be skipped if starting with free gondoic acid.
-
Methylation: Add 2-3 mL of 12-14% BF3-Methanol reagent to the test tube.
-
Reaction: Tightly cap the tube and heat at 60-100°C for 5-30 minutes. A common condition is 100°C for 10 minutes.[7]
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Phase Separation: Vortex the tube vigorously for 1 minute. Allow the layers to separate. The top layer is the hexane phase containing the fatty acid methyl esters (FAMEs).
-
Collection: Carefully transfer the upper hexane layer to a clean vial using a Pasteur pipette.
-
Drying: Add a small amount of anhydrous Na2SO4 to the hexane extract to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
Method 2: Acid-Catalyzed Esterification using HCl in Methanol
This is a widely used, reliable, and cost-effective method.
Materials:
-
Gondoic acid sample
-
5% HCl in methanol (prepared by bubbling HCl gas into cold methanol or by carefully adding acetyl chloride to cold methanol)
-
Methanol, anhydrous
-
Hexane, HPLC grade
-
Water, deionized
-
Anhydrous sodium sulfate (Na2SO4)
-
Screw-cap glass test tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Sample Preparation: Weigh 5-10 mg of the lipid sample containing gondoic acid into a screw-cap test tube.
-
Reaction Mixture: Add 2 mL of 5% HCl in methanol to the test tube.
-
Reaction: Tightly cap the tube and heat at 80°C for 1-2 hours.
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of deionized water.
-
Phase Separation: Vortex the tube for 1 minute and allow the layers to separate.
-
Collection: Transfer the upper hexane layer containing the FAMEs to a new vial.
-
Drying: Dry the hexane extract over anhydrous Na2SO4.
-
Analysis: The sample is ready for GC-MS analysis.
Data Presentation
Table 1: Comparison of Common Esterification Methods for Long-Chain Fatty Acids
| Method | Catalyst | Typical Reaction Temperature (°C) | Typical Reaction Time | Advantages | Disadvantages |
| BF3-Methanol | Boron Trifluoride | 60-100 | 5-30 min | Fast reaction times | Toxic reagent, potential for artifact formation with some unsaturated fatty acids[4] |
| Acid-Catalyzed | HCl or H2SO4 | 60-100 | 1-2 hours | Reliable, cost-effective, readily available reagents | Slower reaction times compared to BF3-Methanol |
| Base-Catalyzed | NaOH or KOH in Methanol | 50-70 | 15-30 min | Rapid for transesterification | Not effective for free fatty acids, risk of saponification |
Table 2: Influence of Reaction Conditions on FAME Yield
| Fatty Acid Type | Catalyst | Temperature (°C) | Time (min) | Reported Yield (%) | Reference |
| Mixed Vegetable Oils | H2SO4 in Methanol | 60 | 120 | >95 | --INVALID-LINK-- |
| Mixed Vegetable Oils | BF3-Methanol | 100 | 10 | High | --INVALID-LINK-- |
| Forage Lipids | 1.09 M HCl in Methanol | 80 | 60 | Similar to BF3 | --INVALID-LINK-- |
| Forage Lipids | 14% BF3 in Methanol | 80 | 60 | High | --INVALID-LINK-- |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low peak for gondoic acid methyl ester | Incomplete esterification reaction. | - Increase reaction time and/or temperature. - Ensure reagents (especially BF3-Methanol) are not expired or degraded. - Check for the presence of water in the reaction mixture; use anhydrous solvents. |
| Loss of sample during workup. | - Be careful during the extraction and transfer of the hexane layer. - Ensure proper phase separation. | |
| Broad or tailing peaks in GC chromatogram | Presence of unreacted gondoic acid. | - Optimize the esterification reaction to ensure complete conversion. |
| Active sites in the GC inlet or column. | - Use a deactivated inlet liner. - Condition the GC column according to the manufacturer's instructions. | |
| Presence of unexpected peaks | Contamination from solvents, glassware, or reagents. | - Run a blank sample (all reagents without the gondoic acid) to identify sources of contamination. - Use high-purity solvents and thoroughly clean all glassware. |
| Isomerization or degradation of gondoic acid methyl ester. | - Reduce the reaction temperature and/or time. - Ensure the sample is not exposed to high heat for prolonged periods in the GC inlet. | |
| Poor reproducibility of results | Inconsistent reaction conditions. | - Precisely control reaction time, temperature, and reagent volumes. |
| Inaccurate sample and standard preparation. | - Use calibrated pipettes and balances. - Ensure complete dissolution of the sample. |
Visualizations
Caption: Workflow for the esterification of gondoic acid for GC-MS analysis.
Caption: Troubleshooting workflow for incomplete esterification of gondoic acid.
References
- 1. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. ars.usda.gov [ars.usda.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Recommended methods of fatty acid methylester preparation for conjugated dienes and trienes in food and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: (Z)-Methyl Icos-11-enoate Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (Z)-Methyl icos-11-enoate during storage. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an unsaturated fatty acid methyl ester (FAME).[1][2][3] Its stability is crucial for research applications as degradation can lead to the formation of impurities, affecting experimental outcomes, product efficacy, and safety. The primary degradation pathways include oxidation, hydrolysis, and isomerization.[4][5][6]
Q2: What are the primary factors that cause the degradation of this compound?
The main factors contributing to the degradation of this compound are:
-
Oxidation: The double bond in the molecule is susceptible to reaction with oxygen, especially when exposed to air, light, heat, or certain metals.[4][7] This process, known as autoxidation, can lead to the formation of hydroperoxides, which can further break down into secondary oxidation products or polymerize into insoluble sediments.[4][8]
-
Hydrolysis: In the presence of moisture, the methyl ester can hydrolyze back to its corresponding fatty acid and methanol.[5][9] This reaction can be accelerated by acidic or basic conditions.[5][9]
-
Isomerization: The cis configuration of the double bond can isomerize to the more stable trans configuration, particularly when exposed to heat or catalysts.[6]
Q3: What are the ideal storage conditions for this compound?
To maintain the quality and integrity of this compound, it is recommended to store it under the following conditions.[10]
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a freezer (typically -20°C or lower) | Reduces the rate of oxidation and other chemical reactions. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | Prevents oxidation by displacing oxygen. |
| Light | In a dark, opaque container | Protects against photo-oxidation. |
| Container | Tightly sealed glass or amber vials | Prevents exposure to air and moisture. Glass is preferred to avoid potential leaching from plastics. |
| Additives | Consider adding antioxidants | Can inhibit the process of autoxidation. |
Q4: Should I use antioxidants? If so, which ones are recommended for FAMEs?
The use of antioxidants is a proven method for enhancing the storage stability of unsaturated fatty acid methyl esters.[8][11] For FAMEs, synthetic phenolic antioxidants are commonly used.
| Antioxidant | Typical Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | 100-200 ppm | A widely used and effective antioxidant for fats and oils.[8] |
| Butylated Hydroxyanisole (BHA) | 100-200 ppm | Often used in combination with BHT for synergistic effects. |
| Tertiary Butylhydroquinone (TBHQ) | 100-200 ppm | A highly effective antioxidant for unsaturated vegetable oils. |
| Ascorbyl Palmitate | 100-500 ppm | A fat-soluble form of Vitamin C that also acts as an antioxidant.[12] |
Note: The optimal antioxidant and its concentration may vary depending on the specific application and storage duration. It is advisable to conduct a small-scale stability study to determine the most suitable option.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Appearance of a rancid odor. | Oxidation of the fatty acid methyl ester.[13] | Discard the sample as it has likely degraded. For future storage, ensure an inert atmosphere and consider adding an antioxidant. |
| Change in color (e.g., yellowing). | Formation of secondary oxidation products or polymers. | The sample is likely degraded. Review storage procedures, particularly exposure to light and air. |
| Presence of particulate matter or sediment. | Polymerization of oxidation products.[4][14] | Do not use the sample. This indicates significant degradation. Improve storage conditions by ensuring a tightly sealed container under an inert atmosphere. |
| Unexpected peaks in Gas Chromatography (GC) analysis. | Degradation products such as isomers, shorter-chain fatty acids from cleavage, or oxidation byproducts. | Analyze the peak pattern. Early eluting peaks might be shorter-chain fatty acids. Peaks close to the parent compound could be trans isomers.[15] Review storage and handling procedures. |
| Decrease in the main peak area in GC analysis over time. | Degradation of the this compound. | Quantify the loss and determine if it is within an acceptable range for your application. If not, optimize storage conditions (lower temperature, inert gas, antioxidants). |
| pH shift in aqueous solutions containing the compound. | Hydrolysis of the methyl ester to the carboxylic acid, lowering the pH. | If working in aqueous solutions, prepare them fresh. For storage, ensure the compound is in a dry, aprotic solvent. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity and Degradation by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines the methodology for analyzing the purity of this compound and detecting common degradation products.
1. Objective: To quantify the purity of this compound and identify the presence of isomers and other degradation products.
2. Materials:
-
This compound sample
-
Hexane (or other suitable solvent, GC grade)
-
Internal standard (e.g., Methyl heptadecanoate)
-
Reference standards for (Z)- and (E)-Methyl icos-11-enoate
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
A highly polar capillary column (e.g., biscyanopropyl polysiloxane phase like SP-2560 or similar) is recommended for separating cis/trans isomers.[15][16]
3. Sample Preparation:
-
Prepare a stock solution of the internal standard (e.g., 1 mg/mL in hexane).
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add a known volume of the internal standard stock solution.
-
Dilute with hexane to a final concentration of approximately 1 mg/mL.
-
Vortex to ensure complete dissolution.
4. GC-FID Parameters (Example):
| Parameter | Setting |
| Column | Highly polar capillary column (e.g., 100 m x 0.25 mm ID, 0.20 µm film thickness) |
| Injector Temperature | 250°C |
| Detector Temperature | 260°C |
| Oven Program | Initial: 140°C, hold for 5 min; Ramp: 4°C/min to 240°C; Hold: 20 min |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Note: These parameters may need to be optimized for your specific instrument and column.
5. Data Analysis:
-
Identify the peaks corresponding to the internal standard, this compound, and any potential isomers or degradation products by comparing retention times with reference standards.
-
Calculate the area of each peak.
-
Determine the concentration of this compound relative to the internal standard.
-
Express the purity as a percentage of the total peak area (excluding the solvent peak).
Visualizations
Degradation Pathways
Caption: Key degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for a time-course stability study.
References
- 1. Methyl 11-eicosenoate | C21H40O2 | CID 102251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-Methyl 11-eicosenoate [webbook.nist.gov]
- 3. ez.restek.com [ez.restek.com]
- 4. researchgate.net [researchgate.net]
- 5. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 6. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 7. jocpr.com [jocpr.com]
- 8. Setting the oxidation stability of FAME safely :: AGQM [agqm-biodiesel.com]
- 9. EP0675867B1 - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. [Inhibition of oxidation of unsaturated fatty acid methyl esters by essential oils] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidation stability of fatty acid methyl esters (FAME, biodiesel) | Metrohm [metrohm.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. JP2008280252A - Method for purifying fatty acid methyl esters - Google Patents [patents.google.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. s4science.at [s4science.at]
Common interferences in the analysis of long-chain FAMEs
Welcome to the Technical Support Center for the analysis of long-chain fatty acid methyl esters (FAMEs). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common interferences and challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in long-chain FAME analysis?
The most common interferences in long-chain FAME analysis can be categorized into four main areas:
-
Oxidation of Polyunsaturated FAMEs (PUFA-FAMEs): Due to their multiple double bonds, PUFA-FAMEs are highly susceptible to oxidation, which can be initiated by exposure to oxygen, elevated temperatures, light, and the presence of metal ions.[1] This degradation can lead to inaccurate quantification and the appearance of artifact peaks in chromatograms.
-
Co-elution in Gas Chromatography (GC): Co-elution occurs when two or more compounds elute from the GC column at the same time, resulting in overlapping peaks that are difficult to accurately quantify.[2] This is a frequent issue in complex samples containing FAME isomers or compounds with similar chain lengths and branching.[3][4]
-
Derivatization-Related Artifacts: The chemical process of converting fatty acids into FAMEs (derivatization) is a critical step that can introduce errors. Incomplete derivatization can leave behind polar free fatty acids, leading to poor peak shape (tailing).[5] The choice of reagents and reaction conditions can also impact the final results.[5][6]
-
Matrix Effects: The sample matrix, which includes all components of the sample other than the FAMEs of interest, can significantly interfere with the analysis, particularly in mass spectrometry (MS) based detection.[7][8] These effects can cause either suppression or enhancement of the analyte signal, leading to inaccurate quantification.[7][9]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing for FAMEs
Question: I am observing significant peak tailing for my long-chain FAMEs in my GC chromatogram. What could be the cause and how can I fix it?
Answer:
Peak tailing for FAMEs is often an indication that underivatized, polar free fatty acids are still present in your sample.[5] Free fatty acids, being more polar than their methyl ester counterparts, can interact more strongly with the GC column, leading to poor chromatographic performance.
Troubleshooting Steps:
-
Verify Complete Derivatization: The most common reason for the presence of free fatty acids is an incomplete derivatization reaction.
-
Reaction Time and Temperature: Ensure that the reaction has been allowed to proceed for the recommended time and at the optimal temperature. You can test for complete derivatization by analyzing samples at increasing reaction times; the optimal time is reached when no further increase in the FAME peak area is observed.
-
Reagent Quality: Use high-quality derivatization reagents with low moisture content, as water can hinder the esterification reaction. Reagents should be stored under the recommended conditions to prevent degradation.
-
Choice of Catalyst: The choice between an acid or base catalyst can affect the outcome. Base-catalyzed methods are generally faster but may not convert free fatty acids effectively.[5][10] Acid-catalyzed methods, such as using boron trifluoride (BF3) in methanol, are often more robust for samples containing free fatty acids.[6][11]
-
-
Check for System Activity: Active sites in the GC inlet or on the column can also cause peak tailing.
-
Inlet Maintenance: Ensure the GC inlet liner is clean and consider using a deactivated liner.
-
Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to passivate active sites.
-
Issue 2: Suspected Co-elution of FAME Isomers
Question: My chromatogram shows broad or shouldered peaks, and I suspect some of my FAME isomers are co-eluting. How can I confirm and resolve this?
Answer:
Co-elution is a significant challenge in FAME analysis, especially with complex mixtures containing various isomers.[3][4]
Confirmation of Co-elution:
-
Mass Spectrometry (MS) Detector: If you are using a GC-MS system, you can examine the mass spectrum across the peak. A change in the mass spectrum from the leading edge to the tailing edge of the peak indicates the presence of more than one compound.[3]
-
Analyze a Pure Standard: Inject a pure standard of the FAME of interest to determine its expected retention time and peak shape under your current method.[3]
-
Vary Chromatographic Conditions: A slight modification of the temperature program or carrier gas flow rate can sometimes cause co-eluting peaks to separate.[3]
Resolution Strategies:
-
Optimize the GC Method:
-
Temperature Program: Decrease the oven ramp rate to increase the separation between closely eluting compounds.
-
Carrier Gas: Using hydrogen as a carrier gas can provide faster analysis with nearly equivalent resolution to helium due to its higher optimal linear velocity.[4]
-
-
Select an Appropriate GC Column: This is the most critical factor for resolving co-eluting FAMEs.[3]
-
Stationary Phase Polarity: For FAME analysis, especially for separating cis and trans isomers, highly polar cyanopropyl-based columns (e.g., HP-88, CP-Sil 88, Rt-2560) are recommended over standard polyethylene glycol (PEG) wax columns.[3][4][11]
-
Column Length: Longer columns (e.g., 100 m) provide higher resolution, though they result in longer analysis times.[4]
-
Issue 3: Loss of Polyunsaturated FAMEs (PUFA-FAMEs) and Artifact Peaks
Question: I am analyzing a sample rich in PUFAs, but the peak areas for these compounds are lower than expected, and I see several unidentified peaks. What is happening?
Answer:
The issue you are describing is likely due to the oxidation of your PUFA-FAMEs.[1] PUFAs are highly prone to oxidation, which degrades the original compounds and creates new ones, leading to artifact peaks.
Prevention of PUFA-FAME Oxidation:
-
Use of Antioxidants: The addition of a synthetic antioxidant is a critical step in preserving PUFA-FAMEs.[1]
-
Proper Sample Handling and Storage:
-
Temperature: Store samples at low temperatures, with -80°C being recommended for highly sensitive PUFAs like EPA and DHA.[1]
-
Inert Atmosphere: During sample preparation and before sealing vials for storage, flush the headspace with an inert gas like argon or nitrogen to displace oxygen.[1]
-
Light Protection: Store samples in amber vials to protect them from light, which can catalyze photo-oxidation.[1]
-
Issue 4: Inaccurate Quantification due to Matrix Effects
Question: My quantitative results for FAMEs in a complex matrix (e.g., food, biological tissue) are inconsistent and show poor recovery. How can I address potential matrix effects?
Answer:
Matrix effects, which can cause ion suppression or enhancement, are a common problem in MS-based analysis of complex samples.[7][8]
Strategies to Mitigate Matrix Effects:
-
Matrix-Matched Calibration: This is a common approach to compensate for matrix effects.
-
Prepare your calibration standards in a blank matrix extract that is free of the analytes of interest. This ensures that the standards and the samples experience similar matrix effects.[7]
-
-
Stable Isotope-Labeled Internal Standards:
-
The use of a stable isotope-labeled version of the analyte as an internal standard is a highly effective way to correct for matrix effects. The internal standard will co-elute with the analyte and experience the same signal suppression or enhancement.
-
-
Sample Preparation and Cleanup:
-
Employ a thorough sample cleanup procedure to remove as many interfering matrix components as possible before analysis. This can include techniques like solid-phase extraction (SPE).
-
Data and Protocols
Table 1: Commonly Used Antioxidants for PUFA-FAME Stabilization
| Antioxidant | Abbreviation | Typical Concentration | Notes |
| Butylated Hydroxytoluene | BHT | 100 - 200 mg/kg (0.01% - 0.02%) | Widely used, effective, and cost-efficient. |
| Butylated Hydroxyanisole | BHA | 100 - 200 mg/kg (0.01% - 0.02%) | Often used in combination with BHT. |
| tert-Butylhydroquinone | TBHQ | 100 - 200 mg/kg (0.01% - 0.02%) | Highly effective, particularly in preventing the formation of primary and secondary oxidation products.[1][12] |
| Propyl Gallate | PG | 100 - 200 mg/kg (0.01% - 0.02%) | Effective, but can be sensitive to heat and may cause discoloration in the presence of iron.[1] |
Experimental Protocol: Acid-Catalyzed Derivatization using Boron Trifluoride (BF₃)-Methanol
This protocol describes a common method for the preparation of FAMEs from lipids using an acid catalyst.[6][11]
Materials:
-
Lipid sample
-
Toluene
-
BF₃-Methanol reagent (14% w/v)
-
Hexane
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate
-
Screw-cap glass tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh approximately 20-25 mg of the lipid sample into a screw-cap glass tube.
-
Saponification (for glycerides):
-
Add 2 mL of 0.5 N NaOH in methanol.
-
Cap the tube tightly and heat at 100°C for 5 minutes.
-
-
Esterification:
-
Cool the tube to room temperature.
-
Add 2 mL of 14% BF₃-Methanol reagent.
-
Cap the tube and heat at 100°C for 30 minutes.
-
-
Extraction:
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at a low speed to separate the layers.
-
-
Sample Collection and Drying:
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis: The sample is now ready for GC analysis.
Visualizations
Caption: FAME Analysis Experimental Workflow.
Caption: Troubleshooting Logic for GC Issues.
Caption: PUFA Oxidation Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gcms.cz [gcms.cz]
- 12. How To Stabilize ω-3 Polyunsaturated Fatty Acids (PUFAs) in an Animal Feeding Study?-Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Resolution of C20:1 Isomers in Gas Chromatography
Welcome to our dedicated technical support center for resolving C20:1 isomers using gas chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the analysis of eicosenoic acid isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the resolution of C20:1 isomers challenging in gas chromatography?
A1: The primary challenge lies in the subtle structural differences between C20:1 isomers. These fatty acids share the same molecular weight and differ only in the position of the double bond (positional isomers) or the geometry of the double bond (cis/trans isomers). These minor variations result in very similar physicochemical properties, leading to close elution times and co-elution on many standard gas chromatography columns.[1][2] Achieving baseline separation requires highly selective GC conditions.
Q2: What is the most critical factor for improving the separation of C20:1 isomers?
A2: The selection of the appropriate stationary phase is the most critical factor. For separating fatty acid methyl esters (FAMEs), particularly isomers, highly polar stationary phases are essential.[3][4] Non-polar columns separate primarily by boiling point, which is insufficient for distinguishing between isomers.[1][4] Highly polar columns, such as those with high cyanopropyl content or ionic liquid phases, provide different selectivity that enables the separation of both positional and geometric isomers.[1][2][5]
Q3: I'm seeing poor resolution between my C20:1 isomers. What are the first troubleshooting steps I should take?
A3: If you are experiencing poor resolution, consider the following initial steps:
-
Confirm Derivatization: Ensure your fatty acids are completely converted to Fatty Acid Methyl Esters (FAMEs). Incomplete derivatization can lead to peak tailing and poor resolution.[6][7]
-
Check Column Choice: Verify that you are using a highly polar column suitable for FAME isomer separation.[3][5]
-
Optimize Temperature Program: A slow oven ramp rate (e.g., 1-2°C/min) during the elution of C20:1 isomers can significantly improve separation.[8][9]
-
Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimized for your column dimensions to achieve the best efficiency.
-
Injection Volume: Overloading the column can lead to peak broadening and loss of resolution. Try reducing the injection volume.[9][10]
Q4: How does derivatization to FAMEs improve the separation of C20:1 isomers?
A4: Derivatization of fatty acids to their corresponding methyl esters (FAMEs) is a crucial step for several reasons:
-
Increased Volatility: FAMEs are more volatile than their free fatty acid counterparts, making them more suitable for GC analysis.
-
Reduced Polarity and Tailing: The carboxylic acid group of free fatty acids is highly polar and can interact with active sites in the GC system, leading to peak tailing.[6][11] Converting this group to a less polar methyl ester minimizes these interactions, resulting in sharper, more symmetrical peaks.[6]
-
Enhanced Separation: By neutralizing the polar carboxyl group, the separation becomes more dependent on the subtle differences in the hydrocarbon chain, such as the position and configuration of the double bond, which is leveraged by polar stationary phases.[6]
Q5: Can I analyze C20:1 isomers without derivatization?
A5: While it is technically possible to analyze free fatty acids on specialized columns, it is generally not recommended for achieving high-resolution separation of isomers. Free fatty acids tend to exhibit significant peak tailing and may have irreversible adsorption on the column, leading to poor peak shape and inaccurate quantification.[6] Derivatization to FAMEs is the standard and most effective approach for this type of analysis.[6][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution of C20:1 positional isomers | Inadequate stationary phase selectivity. | Switch to a highly polar cyanopropylsiloxane column (e.g., HP-88, SP-2560) or an ionic liquid column (e.g., SLB-IL100, SLB-IL111).[2][5][12] |
| Temperature program is too fast. | Decrease the oven ramp rate (e.g., to 1-2°C/min) during the elution window of the C20:1 isomers.[9][13] | |
| Column is overloaded. | Reduce the sample concentration or the injection volume.[9][10] | |
| Co-elution of cis and trans C20:1 isomers | Stationary phase lacks selectivity for geometric isomers. | Use a highly polar cyanopropyl column (e.g., HP-88) or an ionic liquid column, as these are specifically designed for cis/trans separations.[3][5] |
| Column length is insufficient. | Increase the column length (e.g., from 30 m to 60 m or 100 m) to increase the number of theoretical plates and improve resolution.[14] | |
| Peak tailing for C20:1 FAMEs | Incomplete derivatization. | Review your derivatization protocol to ensure complete conversion of fatty acids to FAMEs.[7] Consider extending the reaction time or using a fresh derivatization reagent. |
| Active sites in the injector or column. | Clean or replace the injector liner and trim the first few centimeters of the column.[10][15] | |
| Column contamination. | Bake out the column at its maximum recommended temperature. If the problem persists, the column may need to be replaced.[10] | |
| Broad peaks for C20:1 isomers | Suboptimal carrier gas flow rate. | Optimize the linear velocity of your carrier gas (Helium or Hydrogen) for your column's internal diameter. |
| Large injection volume. | Decrease the amount of sample injected onto the column.[9] | |
| Dead volume in the GC system. | Check all fittings and connections for leaks or improper installation. Ensure the column is installed correctly in the injector and detector.[10] |
GC Column Selection for C20:1 Isomer Analysis
The choice of GC column is paramount for the successful separation of C20:1 isomers. Highly polar stationary phases are recommended.
| Stationary Phase Type | Example Columns | Selectivity Highlights | Typical Applications |
| Highly Polar Cyanopropylsiloxane | HP-88, SP-2560, CP-Sil 88, DB-23 | Excellent selectivity for cis/trans isomers and good separation of positional isomers.[3][5][16] | Analysis of edible oils, fats, and complex FAME mixtures, including those with trans fatty acids.[3] |
| Ionic Liquid | SLB-IL100, SLB-IL111 | Unique selectivity for positional and geometric FAME isomers, often providing baseline resolution for challenging separations.[2][12] | High-resolution analysis of complex fatty acid profiles, including fish oils and bacterial fatty acids.[2][12] |
| Polyethylene Glycol (Wax) | DB-Wax, HP-INNOWax | Good for general FAME analysis but limited in resolving cis/trans isomers.[3][17] | Analysis of less complex edible oils and fats where cis/trans isomer separation is not the primary goal.[3] |
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to FAMEs using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol is a widely used method for the esterification of fatty acids prior to GC analysis.[7][18]
Materials:
-
Sample containing fatty acids (1-25 mg)
-
Boron trifluoride-methanol (BF3-Methanol) reagent, 14% w/w
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Weigh 1-25 mg of the lipid sample into a reaction vial.
-
Add 1 mL of hexane to dissolve the sample.
-
Add 0.5 mL of 14% BF3-Methanol reagent to the vial.[18]
-
Cap the vial tightly and vortex for 10 seconds.[18]
-
Heat the mixture at 60°C for 30 minutes in a heating block or water bath.[7][18]
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution to stop the reaction and aid in phase separation.[18]
-
Vortex for 10 seconds.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.[18]
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[18]
-
The FAMEs in hexane are now ready for GC analysis.
Visualizations
Experimental Workflow for C20:1 Isomer Analysis
Caption: Workflow for the GC analysis of C20:1 isomers from sample preparation to data processing.
Troubleshooting Logic for Poor Resolution
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. m.youtube.com [m.youtube.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. researchgate.net [researchgate.net]
- 17. aocs.org [aocs.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purity Assessment of Synthetic (Z)-Methyl Icos-11-enoate
Welcome to the technical support center for the purity assessment of synthetic (Z)-Methyl icos-11-enoate. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during purity analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of synthetic this compound?
A1: The primary analytical methods for determining the purity of this compound are Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] GC is highly effective for separating volatile compounds like fatty acid methyl esters (FAMEs), while NMR provides detailed structural information and can be used for quantification.[3][4]
Q2: What are the potential impurities I should be aware of when analyzing synthetic this compound?
A2: Potential impurities can include:
-
Geometric Isomers: The (E)-isomer (trans) of Methyl icos-11-enoate is a common impurity.[5]
-
Positional Isomers: Other isomers of methyl eicosenoate where the double bond is at a different position.[6]
-
Saturated and Polyunsaturated FAMEs: Residual starting materials or byproducts from the synthesis process.
-
Unreacted Starting Materials: Such as 11-eicosenoic acid or the alcohol used for esterification.
-
Solvent Residues: From the synthesis and purification steps.
-
Degradation Products: Oxidation or hydrolysis products can form if the sample is not handled or stored properly.
Q3: Why is derivatization to a methyl ester necessary for GC analysis?
A3: Derivatization of the parent fatty acid (11-eicosenoic acid) to its methyl ester, this compound, is crucial for GC analysis. This process increases the volatility and thermal stability of the analyte, while also improving peak shape and reducing tailing, leading to more accurate and reproducible results.[2][7]
Q4: Can I use NMR for quantitative purity analysis?
A4: Yes, ¹H-NMR spectroscopy can be a powerful tool for quantitative analysis.[3][8] By integrating the signals of specific protons in the this compound molecule and comparing them to the integrals of known impurities or an internal standard, the purity can be determined without the need for derivatization.[4][9]
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Issue 1: Co-elution of Isomers
-
Symptom: A single, broad, or asymmetric peak is observed where two or more isomers are expected. This is common for positional and geometric (cis/trans) isomers.
-
Cause: The GC column and analytical conditions do not provide sufficient selectivity to separate the isomers. Non-polar columns, which separate primarily by boiling point, are often inadequate.[1]
-
Solution:
-
Column Selection: Utilize a highly polar capillary column. Biscyanopropyl polysiloxane phases (e.g., SP-2560, HP-88, Rt-2560) are considered the gold standard for separating FAME isomers, including cis/trans isomers.[1][5] Polyethylene glycol (PEG) phases (e.g., FAMEWAX, DB-WAX) are also effective.[1]
-
Optimize Temperature Program: A slower temperature ramp rate can improve the resolution of closely eluting peaks.[10]
-
Column Dimensions: Use a longer column (e.g., 100 m) with a smaller internal diameter (e.g., 0.25 mm) and a thinner film (e.g., 0.20-0.25 µm) to enhance separation efficiency.[1]
-
Issue 2: Peak Tailing
-
Symptom: Asymmetrical peaks with a "tail" extending to the right. This can lead to inaccurate integration and quantification.
-
Causes and Solutions:
-
Active Sites: Active sites in the GC inlet liner or at the head of the column can interact with the analyte.
-
Column Contamination: Non-volatile residues from previous injections can accumulate.
-
Solution: Bake out the column at a high temperature (within its limit) to remove contaminants.[13]
-
-
Improper Column Installation: A poorly cut or improperly positioned column can cause peak tailing.
-
Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet.[11]
-
-
Solvent Mismatch: Injecting a sample in a solvent that is not compatible with the stationary phase polarity can cause peak distortion.
-
Solution: If possible, dissolve the sample in a solvent that is more compatible with the polar stationary phase.
-
-
Issue 3: Ghost Peaks
-
Symptom: Peaks appear in blank runs at the retention times of expected analytes.
-
Cause: Contamination in the GC system, which can originate from the carrier gas, septum bleed, or carryover from a previous injection.
-
Solution:
-
Run Blanks: Inject a blank solvent to confirm the presence of ghost peaks.
-
Check Consumables: Replace the septum and inlet liner.
-
Bake Out: Bake out the column and inlet.
-
Check Gas Lines: Ensure high-purity carrier gas is used and that gas traps are functioning correctly.
-
Quantitative Data Summary
| Analytical Technique | Parameter | Typical Value/Range | Reference |
| Gas Chromatography (GC) | |||
| Column Type | Highly polar biscyanopropyl polysiloxane or PEG | [1][5] | |
| Column Dimensions | 100 m x 0.25 mm ID, 0.20 µm film thickness | [1] | |
| Carrier Gas | Helium or Hydrogen | [14] | |
| Inlet Temperature | 250 °C | [14] | |
| Detector | FID or MS | [1][15] | |
| Temperature Program | e.g., 140°C (5 min) to 240°C at 2.5-4°C/min | [16][17] | |
| ¹H-NMR Spectroscopy | |||
| Spectrometer Frequency | ≥300 MHz | [9] | |
| Solvent | CDCl₃ | - | |
| Key Diagnostic Signals | Olefinic protons (~5.34 ppm), Methoxy protons (~3.67 ppm), Allylic protons (~2.01 ppm) | [8] |
Experimental Protocols
Protocol 1: Fatty Acid Methylation for GC Analysis
This protocol describes the transesterification of the parent fatty acid or lipid to form FAMEs.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthetic this compound sample into a screw-cap reaction vial.
-
Reagent Addition: Add 2 mL of 0.5 M methanolic KOH.
-
Hydrolysis: Heat the mixture at 80°C for 10 minutes.
-
Esterification: Cool the sample and add 2 mL of 14% Boron Trifluoride (BF₃) in methanol. Heat at 100°C for 20 minutes.[18]
-
Extraction: After cooling, add 1 mL of hexane and 2 mL of saturated NaCl solution. Vortex thoroughly.
-
Phase Separation: Centrifuge briefly to separate the layers.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
Protocol 2: GC-FID Analysis of this compound
-
Instrument Setup:
-
Column: Rt-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent.[14]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split injection (split ratio 50:1) at 250°C.
-
Detector: FID at 260°C.
-
-
Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp: Increase to 240°C at 4°C/minute.
-
Final hold: Hold at 240°C for 15 minutes.
-
-
Injection: Inject 1 µL of the FAME sample prepared in hexane.
-
Data Analysis: Identify peaks based on retention times compared to a high-purity standard. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Protocol 3: Quantitative ¹H-NMR for Purity Assessment
-
Sample Preparation: Accurately weigh 10-15 mg of the this compound sample into an NMR tube. Add a known amount of a suitable internal standard (e.g., 1,3,5-trichlorobenzene). Dissolve in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
NMR Acquisition: Acquire a quantitative ¹H-NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation and accurate integration.
-
Data Processing: Process the spectrum (phasing, baseline correction).
-
Integration and Calculation:
-
Integrate the signal for the methoxy protons of this compound (singlet, ~3.67 ppm).
-
Integrate the signal for the internal standard.
-
Calculate the molar quantity of this compound relative to the internal standard.
-
Identify and integrate signals from any impurities to determine their relative molar amounts. The purity is then calculated based on the molar ratio of the main compound to the total moles of all compounds detected.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. aocs.org [aocs.org]
- 9. Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromtech.net.au [chromtech.net.au]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 13. GC-FID baseline or contamination problem with biodiesel/FAME - Chromatography Forum [chromforum.org]
- 14. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 15. shimadzu.com [shimadzu.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
Technical Support Center: Quantification of Gondoic Acid Methyl Ester
Welcome to the Technical Support Center for the quantification of gondoic acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges related to matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of gondoic acid methyl ester?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, in this case, gondoic acid methyl ester. In liquid chromatography-mass spectrometry (LC-MS), matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), significantly impacting the accuracy, precision, and sensitivity of your quantitative analysis. In lipidomics, phospholipids are a major contributor to matrix effects, especially in electrospray ionization (ESI).[1]
Q2: How can I determine if my analysis of gondoic acid methyl ester is affected by matrix effects?
A2: There are two primary methods to assess the presence and magnitude of matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring. A constant flow of a standard solution of gondoic acid methyl ester is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction. The percentage difference in the signal indicates the extent of the matrix effect.
Q3: My signal intensity for gondoic acid methyl ester is lower than expected and inconsistent across replicates. Could this be a matrix effect, and what are the immediate steps I can take?
A3: Yes, low and inconsistent signal intensity are classic signs of ion suppression due to matrix effects. Here are some immediate troubleshooting steps:
-
Dilute the Sample: Simply diluting your sample can reduce the concentration of interfering matrix components. This is a quick and effective first step, provided your gondoic acid methyl ester concentration remains above the instrument's limit of detection.[2]
-
Optimize Chromatography: Modifying your chromatographic method to better separate gondoic acid methyl ester from interfering matrix components can significantly reduce matrix effects. This could involve adjusting the gradient, changing the mobile phase, or using a different column.
Q4: What is the best internal standard for the analysis of gondoic acid methyl ester?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., gondoic acid methyl ester-d3). A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effects.[3][4][5][6] By adding a known amount of the SIL internal standard to each sample before any sample preparation steps, it can effectively compensate for variations in extraction efficiency, derivatization yield, and ionization suppression or enhancement.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Inappropriate sample solvent; Column overload; Column contamination. | Ensure the sample is dissolved in a solvent weaker than or equal in elution strength to the initial mobile phase. Dilute the sample to avoid overloading the column. Implement a column washing step after each run and consider using a guard column. |
| Low and Irreproducible Recovery | Inefficient extraction; Incomplete derivatization; Significant ion suppression. | Optimize the extraction procedure (see Protocol 1). Ensure derivatization conditions (temperature, time, reagent concentration) are optimal (see Protocol 2). Employ a SIL internal standard and consider more rigorous sample cleanup like Solid Phase Extraction (SPE) (see Protocol 3). |
| Non-linear Calibration Curve | Matrix effects varying with concentration; Saturation of the detector. | Prepare calibration standards in a blank matrix extract that closely matches the study samples (matrix-matched calibration). If detector saturation is suspected, extend the calibration range to lower concentrations or dilute the samples. |
| High Background Noise | Contaminated solvents or reagents; Carryover from previous injections. | Use high-purity solvents and reagents. Run blank injections between samples to check for carryover. Ensure proper cleaning of the injection port and autosampler. |
Experimental Protocols
Protocol 1: Extraction of Total Fatty Acids from Plasma
This protocol is adapted for the extraction of total fatty acids, including gondoic acid, from plasma samples.
Materials:
-
Plasma sample
-
Internal Standard Solution (e.g., a deuterated analog of a long-chain fatty acid)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
To a glass centrifuge tube, add 100 µL of plasma.
-
Add a known amount of the internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture and vortex thoroughly for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried lipid extract is now ready for derivatization.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the conversion of the extracted fatty acids to their methyl esters for GC-MS or LC-MS analysis.[7][8]
Materials:
-
Dried lipid extract from Protocol 1
-
2% Methanolic Sulfuric Acid (v/v)
-
Hexane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Heating block or water bath
Procedure:
-
Add 2 mL of 2% methanolic sulfuric acid to the dried lipid extract.
-
Cap the tube tightly and heat at 60°C for 1 hour.
-
After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated sodium bicarbonate solution to neutralize the reaction.
-
Vortex for 30 seconds and centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
The hexane solution can be concentrated if necessary and is ready for analysis.
Protocol 3: Solid Phase Extraction (SPE) for Sample Cleanup
This protocol can be used after extraction to remove phospholipids, a major source of matrix effects.
Materials:
-
Dried lipid extract from Protocol 1, reconstituted in a small volume of a non-polar solvent (e.g., hexane).
-
SPE cartridge (e.g., silica-based).
-
Appropriate washing and elution solvents (to be optimized based on the specific SPE cartridge and analyte).
Procedure:
-
Condition the SPE cartridge with the appropriate solvent as recommended by the manufacturer.
-
Load the reconstituted lipid extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences, including phospholipids.
-
Elute the gondoic acid methyl ester with a stronger, non-polar solvent.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data illustrating the impact of different sample preparation strategies on the matrix effect for gondoic acid methyl ester quantification. The Matrix Effect (%) is calculated as ((Response in Matrix / Response in Solvent) - 1) * 100.
| Sample Preparation Method | Analyte Response (Solvent) | Analyte Response (Matrix) | Matrix Effect (%) | Precision (%RSD, n=5) |
| Protein Precipitation | 1,200,000 | 780,000 | -35% (Suppression) | 15.2 |
| Liquid-Liquid Extraction (Protocol 1) | 1,200,000 | 950,000 | -20.8% (Suppression) | 8.5 |
| LLE + SPE Cleanup (Protocol 3) | 1,200,000 | 1,150,000 | -4.2% (Minimal Effect) | 3.1 |
| LLE + SIL Internal Standard | 1,200,000 | 790,000 | Corrected to ~0% | 2.5 |
Visualizations
Experimental Workflow for Overcoming Matrix Effects
Caption: Workflow for gondoic acid methyl ester quantification with steps to mitigate matrix effects.
Gondoic Acid Signaling Pathway
Gondoic acid has been shown to alleviate inflammation in Kupffer cells by inhibiting the PKCθ/ERK/STAT3 signaling pathway.[9][10]
Caption: Gondoic acid's inhibition of the LPS-induced PKCθ/ERK/STAT3 pathway.[9][10]
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bioszeparacio.hu [bioszeparacio.hu]
- 5. mdpi.com [mdpi.com]
- 6. waters.com [waters.com]
- 7. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gondoic acid alleviates LPS‑induced Kupffer cells inflammation by inhibiting ROS production and PKCθ/ERK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Handling and Storing Unsaturated Fatty Acid Methyl Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing unsaturated fatty acid methyl esters (FAMEs). Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section addresses common problems encountered during the handling, storage, and analysis of unsaturated FAMEs.
Issue 1: Rapid Degradation and Increase in Peroxide Value (PV) Despite Storage at Low Temperatures
-
Question: I am storing my polyunsaturated FAME (PUFA FAME) samples at -20°C in what I believe are airtight containers, but my Peroxide Value is increasing rapidly. What could be the cause and how can I fix it?
-
Answer: This issue is likely due to oxidation, which can occur even at low temperatures if other protective measures are not in place. Here are the potential causes and solutions:
-
Improper Storage Atmosphere: The presence of oxygen in the headspace of your storage vial is a primary driver of oxidation.
-
Ineffective Antioxidant or Insufficient Concentration: Your antioxidant may not be potent enough or may be present at too low a concentration to prevent oxidation.[1]
-
Presence of Pro-oxidant Contaminants: Contamination with metal ions (e.g., from containers or reagents) can catalyze oxidation.
-
Solution: Use metal-free containers for storage. If metal contamination is suspected, consider adding a chelating agent like EDTA.[1]
-
-
Exposure to Light: Light, especially UV radiation, can initiate and accelerate oxidation.
-
Solution: Always store unsaturated FAMEs in amber, light-protected vials.[1]
-
-
Issue 2: Unexpected Peaks or Peak Broadening in GC-FID Analysis
-
Question: My GC chromatograms for unsaturated FAMEs show unexpected peaks and significant peak broadening that are not present in my reference standard. What is causing this?
-
Answer: These chromatographic artifacts are often indicative of sample degradation.
-
Formation of Oxidation Byproducts: Oxidation of unsaturated FAMEs produces a variety of volatile byproducts, such as aldehydes and ketones, which are detectable by GC and can appear as extra peaks.[1][4]
-
Solution: Before injection, confirm the integrity of your sample by performing a Peroxide Value test. If the PV is high, it is best to prepare fresh samples.[1]
-
-
Thermal Degradation: Highly unsaturated FAMEs can degrade at high injector temperatures.[1]
-
Incomplete Derivatization: If you are preparing your own FAMEs, incomplete methylation or side reactions can lead to a complex mixture being injected.[1]
-
Solution: Review your methylation protocol to ensure that all reagents are fresh and that the reaction is allowed to proceed to completion. Injecting a fresh FAME standard can help verify that your GC system is performing correctly.[1]
-
-
Issue 3: Loss of Polyunsaturated Fatty Acid (PUFA) Content Over Time
-
Question: I am observing a gradual loss of my most highly unsaturated FAMEs when I re-analyze my samples after a period of storage. Why is this happening?
-
Answer: The selective loss of highly unsaturated FAMEs is a classic sign of oxidative degradation. The more double bonds a fatty acid methyl ester has, the more susceptible it is to oxidation.[6][7]
-
Cause: Gradual oxidation during storage, even at low temperatures, will disproportionately affect FAMEs with more double bonds (e.g., linolenate > linoleate > oleate).[6] Repeated freeze-thaw cycles can also accelerate degradation by introducing oxygen into the sample.
-
Solution:
-
Strict Anaerobic Storage: Ensure that samples are stored under an inert atmosphere (nitrogen or argon) at ≤ -20°C, or preferably at -80°C for long-term storage of highly unsaturated FAMEs.[1][2]
-
Aliquot Samples: To avoid repeated freeze-thaw cycles, aliquot samples into smaller, single-use vials upon receipt or preparation.
-
Use Antioxidants: Add an appropriate antioxidant at an effective concentration before storage.[8] See the table below for guidance.
-
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What is the ideal temperature for storing unsaturated FAMEs?
-
Q2: What type of container should I use?
-
A2: Use amber glass vials with PTFE-lined caps to protect from light and prevent leaching of contaminants. Avoid plastic containers for long-term storage, as oxygen can diffuse through them and plasticizers can leach into the sample. For very sensitive samples, consider vials with fused-on septa to minimize oxygen ingress. The stability of unsaturated methyl esters can be greater when adsorbed on silica gel compared to a glass surface.[9][10]
-
-
Q3: Is it necessary to use an antioxidant?
-
Q4: How should I handle unsaturated FAMEs on the benchtop?
Analytical Concerns
-
Q5: How can I check if my unsaturated FAME sample has started to degrade?
-
A5: The most common methods are to measure the Peroxide Value (PV), which indicates primary oxidation, and the Acid Value (AV), which indicates secondary oxidation products.[4] A significant increase in either value from the time of preparation suggests degradation. GC analysis can also reveal the loss of parent FAMEs and the appearance of new peaks corresponding to degradation products.[6]
-
-
Q6: My FAME sample is a solid at room temperature. How should I handle it?
-
A6: Some FAMEs, particularly those with longer chains, may be solid at room temperature.[11] You can gently warm the vial to melt the contents completely before taking an aliquot. Ensure the sample is fully homogenized before sampling. For quantitative work, it is best to weigh the solid FAME and then dissolve it in an appropriate solvent.
-
-
Q7: What solvents are suitable for unsaturated FAMEs?
-
A7: High-purity solvents such as hexane, heptane, isooctane, toluene, and chloroform are commonly used.[1][12][13] It is critical to use fresh solvents, as older solvents can contain peroxide impurities that will accelerate FAME degradation.[1] Consider adding a low concentration of an antioxidant like BHT (e.g., 0.005%) to the solvent.[1]
-
Data Presentation
Table 1: Recommended Storage Conditions for Unsaturated FAMEs
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C (short-term) -80°C (long-term, high PUFA)[1][2] | Slows down the rate of oxidative reactions. -80°C virtually stops all peroxidation.[2] |
| Atmosphere | Inert gas (Nitrogen or Argon) headspace[1] | Prevents contact with oxygen, a key reactant in autoxidation. |
| Container | Amber glass vials with PTFE-lined caps[1] | Protects from light and prevents contamination. |
| Antioxidant | Required for storage > 1 week | Inhibits the initiation of the oxidation chain reaction.[8] |
| Handling | Minimize exposure to air, light, and heat.[1][14] | Unsaturated FAMEs are highly susceptible to degradation under ambient conditions. |
Table 2: Common Antioxidants for Unsaturated FAMEs
| Antioxidant | Common Abbreviation | Typical Concentration (ppm or mg/kg) | Notes |
| Butylated Hydroxytoluene | BHT | 100 - 200 (0.01% - 0.02%)[3] | Widely used, effective, and volatile, making it suitable for GC analysis.[8] |
| Butylated Hydroxyanisole | BHA | 100 - 200 (0.01% - 0.02%)[3] | Often used in combination with BHT for a synergistic effect. |
| tert-Butylhydroquinone | TBHQ | 100 - 200 (0.01% - 0.02%)[3] | Very effective, particularly in protecting highly unsaturated oils.[1] |
| Propyl Gallate | PG | 100 - 200 (0.01% - 0.02%)[1][3] | Effective, but can be sensitive to heat.[1] |
Experimental Protocols
Protocol 1: Peroxide Value (PV) Determination
This method is used to quantify the concentration of primary oxidation products (peroxides and hydroperoxides) in FAMEs.
-
Reagent Preparation:
-
Acetic Acid-Chloroform Solvent: Mix 3 parts glacial acetic acid with 2 parts chloroform.
-
Saturated Potassium Iodide (KI) Solution: Prepare fresh by dissolving an excess of KI in deionized water. Ensure the solution remains saturated (some solid KI should be present).
-
0.01 N Sodium Thiosulfate Solution: Prepare and standardize.
-
1% Starch Indicator Solution: Prepare a paste of 1 g of soluble starch in a small amount of cold water and add it, with constant stirring, to 100 mL of boiling water.
-
-
Procedure:
-
Accurately weigh approximately 5 g of the FAME sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample completely.[1]
-
Add 0.5 mL of the freshly prepared saturated KI solution.[1]
-
Stopper the flask and swirl for exactly one minute.[1]
-
Immediately add 30 mL of deionized water and mix.[1]
-
Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling continuously, until the yellow iodine color has almost disappeared.[1]
-
Add 1-2 mL of the 1% starch indicator solution. The solution will turn a dark blue-black color.[1]
-
Continue the titration dropwise until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used.
-
-
Calculation:
-
Peroxide Value (meq/kg) = ( (S - B) * N * 1000 ) / W
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
-
-
Protocol 2: Gas Chromatography (GC) Analysis of FAMEs
This protocol provides a general guideline for the analysis of FAMEs using GC with a flame ionization detector (FID).
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the FAME sample into a GC vial.[13]
-
Add an internal standard for quantification. Methyl nonadecanoate (C19:0) is commonly used as it is typically not present in samples.[13] Add a known amount (e.g., 100 mg) of the internal standard.
-
Dissolve the sample and internal standard in 10 mL of a suitable solvent like toluene or hexane.[13]
-
-
GC-FID Configuration and Conditions:
-
GC System: Agilent 7890 Series GC or equivalent.[13]
-
Column: A polar capillary column is required for the separation of FAMEs. A column with a biscyanopropyl polysiloxane stationary phase (e.g., Rt-2560) is excellent for resolving cis and trans isomers. A wax-type column (e.g., DB-FATWAX) is also commonly used for general FAME profiling.[15][16]
-
Injector: Split/splitless or PTV inlet. For sensitive PUFAs, a cold on-column or PTV injection is recommended to prevent thermal degradation.[1][5]
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: A temperature gradient is used to separate FAMEs by chain length and degree of unsaturation. A typical program might start at a lower temperature (e.g., 70°C), ramp to an intermediate temperature (e.g., 180°C), and then ramp to a final temperature (e.g., 240°C) to elute all components.[7]
-
Detector: FID at a high temperature (e.g., 285°C).[16]
-
-
Analysis and Quantification:
-
Inject 1 µL of the prepared sample into the GC.[13]
-
Identify FAME peaks by comparing their retention times to those of a known FAME standard mixture.
-
Quantify the amount of each FAME relative to the internal standard using their respective peak areas.
-
Visualizations
Caption: Simplified autoxidation pathway of unsaturated fatty acids.
Caption: Experimental workflow for quality assessment of FAMEs.
Caption: Troubleshooting guide for GC analysis of FAMEs.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of the effects of storage temperature on fatty acid analysis using dried blood spot cards from managed southern white rhinoceroses (Ceratotherium simum simum): implications for field collection and nutritional care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. FAME - Fatty Acid Methyl Ester analysis [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. Can We Find an Optimal Fatty Acid Composition of Biodiesel in Order to Improve Oxidation Stability? [mdpi.com]
- 8. Setting the oxidation stability of FAME safely :: AGQM [agqm-biodiesel.com]
- 9. Stability of unsaturated methyl esters of fatty acids on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mercuria.com [mercuria.com]
- 12. docs.nrel.gov [docs.nrel.gov]
- 13. agilent.com [agilent.com]
- 14. agronomy.emu.ee [agronomy.emu.ee]
- 15. agilent.com [agilent.com]
- 16. gcms.cz [gcms.cz]
Minimizing isomerization of (Z)-Methyl icos-11-enoate during sample prep
Welcome to the technical support center for the analysis of (Z)-Methyl icos-11-enoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample preparation, with a focus on minimizing the isomerization of the Z-isomer to its E-isomer. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide: Minimizing Isomerization
This guide addresses specific issues that can lead to the unintended isomerization of this compound during sample preparation for analysis, typically by gas chromatography (GC).
| Problem | Potential Cause | Recommended Solution |
| High levels of (E)-isomer detected in a pure (Z)-standard. | Heat-Induced Isomerization: Exposure to high temperatures during derivatization (methylation), solvent evaporation, or in the GC inlet can provide the activation energy for Z-to-E isomerization. | - Use milder derivatization conditions (e.g., lower temperature, shorter time). - Evaporate solvents under a gentle stream of nitrogen at low temperatures. - Optimize GC inlet temperature to be as low as possible while still ensuring efficient volatilization. |
| Inconsistent isomerization levels between replicate samples. | Variable Reaction Conditions: Inconsistent reaction times or temperature fluctuations between samples during the methylation step. Light Exposure: (Z)-isomers can be sensitive to UV and ambient light, which can catalyze isomerization. | - Use a heating block or water bath with precise temperature control for all samples simultaneously. - Ensure accurate timing for the addition of reagents and quenching of the reaction. - Work in a dimly lit environment or use amber-colored glassware and vials to protect samples from light. |
| Increased (E)-isomer formation after sample cleanup. | Acidic or Basic Adsorbents: Some solid-phase extraction (SPE) materials or silica gel used for cleanup can have active sites that promote isomerization. | - Neutralize adsorbents before use if possible. - Choose inert SPE phases. - Elute the sample quickly and avoid prolonged contact between the analyte and the stationary phase. |
| Poor recovery of the methyl ester. | Incomplete Derivatization: The chosen methylation method may not be efficient for the starting material (e.g., free fatty acid vs. triacylglycerol). Presence of Water: Moisture can inhibit many derivatization reactions, especially those using reagents like BF3 or BCl3.[1][2] | - Select a methylation method appropriate for your sample matrix (see FAQs below). - Ensure all solvents and reagents are anhydrous. Dry the sample extract thoroughly before adding derivatization reagents.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of (Z)- to (E)-isomerization during FAME preparation?
A1: The primary cause is exposure to harsh chemical and physical conditions. This includes strong acid or base catalysts, high temperatures, and prolonged reaction times during the methylation step.[3] Acid-catalyzed methods, in particular, are known to promote isomerization by protonating the double bond, which allows for rotation before deprotonation.[4][5]
Q2: Which methylation method is best for minimizing isomerization?
A2: For lipids in triacylglycerol form, a gentle base-catalyzed method is recommended. For free fatty acids, a mild acid-catalyzed method with strict temperature and time control is preferable.
-
For Triacylglycerols: Base-catalyzed transesterification with sodium methoxide (NaOMe) in methanol at a low temperature (e.g., 40°C) for a short duration (e.g., 10 minutes) is effective and minimizes isomerization.[3]
-
For Free Fatty Acids: Acid-catalyzed esterification using 1% sulfuric acid (H₂SO₄) in methanol at 40°C for 10 minutes has been shown to be gentler than using boron trifluoride (BF₃) in methanol.[3]
Q3: I am using BF₃-methanol for derivatization. How can I reduce isomerization?
A3: Boron trifluoride (BF₃) is a strong Lewis acid and an effective catalyst, but it can cause significant isomerization.[3] If you must use it, it is critical to control the reaction conditions very carefully.
-
Reduce Temperature: Perform the reaction at the lowest temperature that still allows for complete derivatization (e.g., 60°C).
-
Minimize Time: Shorten the heating time to the minimum required for the reaction to go to completion (e.g., 5-10 minutes).[1]
-
Prompt Neutralization: After the reaction, immediately add water and extract the FAMEs into a non-polar solvent like hexane to remove the acid catalyst.
Q4: How should I store my this compound samples and standards to prevent isomerization?
A4: To ensure the stability of your samples and standards, store them under conditions that minimize exposure to energy sources that can drive isomerization.
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage.
-
Light: Protect from light by using amber glass vials or by wrapping vials in aluminum foil.
-
Atmosphere: For long-term storage, consider flushing the vial with an inert gas like nitrogen or argon to prevent oxidation, which can produce radicals that may also contribute to isomerization.
Q5: Is there a GC column that can effectively separate the (Z) and (E) isomers of Methyl icos-11-enoate?
A5: Yes, highly polar cyanopropyl-substituted stationary phases are excellent for separating geometric isomers of FAMEs. Columns such as a BPX70, SP-2560, or Rt-2560 are specifically designed for this purpose and provide good resolution between cis and trans isomers. A longer column (e.g., 100 m) will generally provide better resolution.
Quantitative Data on Isomerization
Table 1: Effect of Methylation Catalyst and Conditions on Isomerization of Conjugated Linolenic Acids (CLnA)
Data adapted from Chen et al., Chem Phys Lipids, 2007.[3] This table illustrates how the choice of catalyst, temperature, and time can significantly impact the preservation of the original isomeric profile.
| Catalyst | Temperature (°C) | Time (min) | Isomerization (%) |
| BF₃/Methanol | 60 | 30 | High (not quantified) |
| H₂SO₄/Methanol | 80 | 60 | ~15 |
| H₂SO₄/Methanol | 40 | 10 | < 2 |
| NaOMe/Methanol | 40 | 10 | < 1 |
Note: The isomerization percentages are for conjugated linolenic acids and should be taken as a qualitative guide for the expected behavior of this compound.
Key Experimental Protocols
Protocol 1: Mild Base-Catalyzed Transesterification (for lipids/triacylglycerols)
This method is ideal for converting esterified fatty acids (e.g., in oils) to FAMEs with minimal isomerization.
-
Preparation: Weigh approximately 10-20 mg of the lipid sample into a screw-cap glass tube.
-
Solvent Addition: Add 1 mL of hexane to dissolve the lipid.
-
Reagent Addition: Add 200 µL of 0.5 M sodium methoxide (NaOMe) in anhydrous methanol.
-
Reaction: Cap the tube tightly and vortex for 1 minute. Let it stand at room temperature for 10 minutes.
-
Quenching: Add 2 mL of a saturated NaCl solution to stop the reaction.
-
Extraction: Vortex for 30 seconds. A two-phase system will form.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.
-
Storage: Store at -20°C until GC analysis.
Protocol 2: Mild Acid-Catalyzed Esterification (for free fatty acids)
This protocol is optimized to minimize isomerization when starting with free fatty acids.
-
Preparation: Place 1-10 mg of the free fatty acid sample into a screw-cap glass tube.
-
Reagent Addition: Add 2 mL of 1% (v/v) concentrated sulfuric acid in anhydrous methanol.
-
Reaction: Cap the tube tightly and place it in a heating block or water bath at 40°C for 10 minutes.[3]
-
Cooling: Immediately cool the tube on ice.
-
Extraction: Add 1 mL of hexane and 1 mL of water. Vortex vigorously for 30 seconds.
-
Phase Separation: Allow the layers to separate.
-
Sample Collection: Transfer the upper hexane layer containing the FAMEs to a GC vial.
-
Drying: Add anhydrous sodium sulfate to the vial to dry the extract.
-
Storage: Store at -20°C until analysis.
Visualizations
Decision Workflow for Methylation Method Selection
This diagram helps in selecting the appropriate derivatization method based on the starting material to minimize isomerization.
References
- 1. Effect of Accelerated High Temperature on Oxidation and Polymerization of Biodiesel from Vegetable Oils [mdpi.com]
- 2. chemijournal.com [chemijournal.com]
- 3. Isomerization of conjugated linolenic acids during methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of acid-catalyzed Z/E isomerization of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
Technical Support Center: Gas Chromatography (GC) Analysis of Long-Chain Monounsaturated FAMEs
Welcome to the technical support center for the GC analysis of long-chain monounsaturated fatty acid methyl esters (FAMEs). This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice on column selection, method optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when selecting a GC column for separating long-chain monounsaturated FAMEs?
A1: The most critical factor is the polarity of the stationary phase. Due to the subtle differences in the physical and chemical properties of long-chain monounsaturated FAME isomers, a highly polar stationary phase is essential to achieve adequate separation.[1][2][3] Non-polar columns separate primarily by boiling point, which is often insufficient to resolve isomers of the same carbon number.[1]
Q2: Which specific stationary phases are recommended for this separation?
A2: For detailed separation of long-chain monounsaturated FAMEs, including their cis and trans isomers, the following highly polar stationary phases are recommended:
-
Biscyanopropyl Polysiloxane: This is considered the gold standard for FAME isomer separation. Columns with a high percentage of cyanopropyl, such as the SP-2560, Rt-2560, and HP-88, are specifically designed for this purpose.[2][4]
-
Polyethylene Glycol (PEG) / Wax-type: Columns like FAMEWAX and DB-WAX are also effective for general FAME analysis and can provide good separation based on the degree of unsaturation.[2][4]
-
Ionic Liquid (IL): These are extremely polar stationary phases, such as the SLB-IL111, that offer unique selectivity and enhanced resolution for complex mixtures of FAME isomers, often eliminating the need for prior fractionation.[5]
Q3: How do column dimensions (length, internal diameter, film thickness) affect the separation?
A3: Column dimensions are crucial for optimizing the separation of long-chain monounsaturated FAMEs:
-
Length: Longer columns (e.g., 100 m) provide higher theoretical plates and thus better resolution, which is often necessary for separating closely eluting positional and geometric isomers.[1][2]
-
Internal Diameter (ID): A smaller ID (e.g., 0.25 mm or less) increases separation efficiency and resolution.
-
Film Thickness: A thinner film (e.g., 0.20 - 0.25 µm) is generally preferred for the analysis of volatile compounds like FAMEs as it leads to sharper peaks and reduced column bleed.
Q4: Is derivatization of long-chain monounsaturated fatty acids necessary before GC analysis?
A4: Yes, derivatization is a critical step. Long-chain fatty acids are not volatile enough for direct GC analysis and their polar carboxyl group can cause peak tailing.[4][6] They are typically converted to their corresponding fatty acid methyl esters (FAMEs) through a process called esterification to increase their volatility and improve chromatographic peak shape.[2][3][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution of cis/trans isomers | Insufficient Stationary Phase Polarity: The column is not polar enough to differentiate between the geometric isomers. | Switch to a highly polar biscyanopropyl or ionic liquid column (e.g., SP-2560, HP-88, SLB-IL111).[1] |
| Suboptimal Temperature Program: The oven temperature or ramp rate is not optimized for the specific isomers. | Optimize the temperature program. A lower initial temperature and a slower ramp rate can improve the separation of closely eluting peaks.[7][8][9] Isothermal analysis at a lower temperature (e.g., 150-175°C) can also enhance resolution.[7][10][11] | |
| Co-elution of positional isomers | Insufficient Column Efficiency: The column may be too short or have too large an internal diameter. | Use a longer column (e.g., 100 m) with a smaller internal diameter (e.g., 0.25 mm) to increase theoretical plates and improve resolution.[1][2] |
| Incorrect Stationary Phase: The selectivity of the stationary phase may not be suitable for the specific positional isomers. | Consider an ionic liquid column, which often provides a different selectivity compared to traditional cyanopropyl phases.[5] | |
| Peak Tailing | Active Sites in the System: Polar FAMEs can interact with active sites in the injector liner, column, or detector.[4][12] | Use a deactivated inlet liner and ensure the column is properly conditioned. If the problem persists, trim the first few centimeters of the column.[12][13] |
| Incomplete Derivatization: The presence of underivatized fatty acids will lead to severe peak tailing. | Ensure the esterification reaction has gone to completion. Optimize the reaction conditions (time, temperature, reagent concentration).[14] | |
| Peak Fronting | Column Overload: Injecting too much sample can saturate the stationary phase.[15][16] | Reduce the injection volume or dilute the sample. A higher split ratio can also be used.[16] |
| "Peak Wrapping" or very long analysis times | Excessively Long Column or Low Temperature: While long columns improve resolution, they can also lead to very long retention times, especially for high molecular weight FAMEs. | Optimize the temperature program with a faster ramp rate in the later stages of the analysis. Ensure the final temperature is appropriate to elute all compounds in a reasonable time.[8][9] Consider using a slightly shorter column if resolution is still adequate. |
| Inconsistent Retention Times | Leaks in the System: Leaks in the carrier gas flow path will affect pressure and flow, leading to retention time shifts.[15] | Perform a leak check of the system, paying close attention to the septum, ferrules, and column connections. |
| Fluctuations in Oven Temperature or Carrier Gas Flow: Inconsistent control of these parameters will directly impact retention times. | Ensure the GC oven is properly calibrated and that the carrier gas supply and regulators are functioning correctly.[16] |
Data Presentation
Table 1: Recommended GC Columns for Long-Chain Monounsaturated FAME Separation
| Column Name | Stationary Phase | Polarity | Key Features | Recommended Use |
| SP-2560 / Rt-2560 | Biscyanopropyl Polysiloxane | Very High | Excellent for detailed separation of cis/trans isomers.[2][4] | Gold standard for complex FAME mixtures, including long-chain monounsaturated isomers. |
| HP-88 / CP-Sil 88 | Biscyanopropyl Polysiloxane | Very High | Specifically designed for FAME analysis, offering high resolution of geometric and positional isomers.[2] | Detailed characterization of fats and oils. |
| FAMEWAX / DB-WAX | Polyethylene Glycol (PEG) | High | Good general-purpose polar column for FAME analysis, separates well by degree of unsaturation.[2][4] | Routine analysis of FAMEs where extreme isomer separation is not the primary goal. |
| SLB-IL111 | Ionic Liquid | Extremely High | Unique selectivity for FAME isomers, can resolve compounds that co-elute on other polar phases.[5] | Analysis of very complex samples and for confirming peak identities. |
Table 2: Typical GC Operating Conditions for Long-Chain Monounsaturated FAME Analysis
| Parameter | Typical Value |
| Column | 100 m x 0.25 mm ID, 0.20 µm film thickness |
| Carrier Gas | Helium or Hydrogen[17] |
| Inlet Temperature | 250 °C |
| Split Ratio | 100:1 |
| Oven Program | Initial temp: 100-140°C, hold for 2-4 min, ramp at 2-4°C/min to 240°C, hold for 15-20 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260-300 °C |
Note: These are general guidelines. The optimal conditions will depend on the specific sample and analytical goals.
Experimental Protocols
Protocol 1: FAME Preparation by Acid-Catalyzed Transesterification (using BF₃-Methanol)
This is a common and effective method for preparing FAMEs from lipid samples.
-
Sample Preparation: Accurately weigh approximately 25 mg of the lipid sample into a screw-cap glass tube with a PTFE-lined cap.
-
Esterification: Add 2 mL of 14% boron trifluoride (BF₃) in methanol to the tube.
-
Reaction: Tightly cap the tube and heat in a heating block or water bath at 100°C for 30 minutes.
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of deionized water. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Phase Separation: Centrifuge at a low speed (e.g., 500 x g) for 5 minutes to achieve a clear separation of the layers.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water. The sample is now ready for GC injection.
Mandatory Visualization
Caption: Workflow for selecting the optimal GC column.
Caption: Standard experimental workflow for FAME analysis.
References
- 1. aocs.org [aocs.org]
- 2. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS [mdpi.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. benchchem.com [benchchem.com]
- 15. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. gcms.cz [gcms.cz]
Validation & Comparative
A Comparative Analysis of the Bioactivity of (Z)-Methyl Icos-11-enoate and Oleic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of two fatty acid methyl esters: (Z)-Methyl icos-11-enoate and oleic acid methyl ester. While direct comparative studies are limited, this document synthesizes available data on their individual bioactivities, focusing on immunostimulatory, anti-inflammatory, and antimicrobial properties.
Summary of Bioactivities
| Bioactivity | This compound | Oleic Acid Methyl Ester |
| Immunomodulatory | Immunostimulatory: Enhances the production of pro-inflammatory cytokine IL-1β and decreases the production of anti-inflammatory cytokine IL-10 in macrophage-like cells[1]. | Anti-inflammatory: Modulates neutrophil functions, inhibits protein kinase C, and may reduce the risk of cardiovascular disease and rheumatoid arthritis[2][3]. It has been shown to suppress the NF-κB signaling pathway[2][4]. |
| Antimicrobial | Implied to have antimicrobial potency as a component of microalgal fatty acid methyl ester extracts[5]. Specific Minimum Inhibitory Concentration (MIC) values for the pure compound are not readily available in the reviewed literature. | Demonstrates antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli[5]. MIC values have been reported in several studies. |
| Other | Identified as a component of honey bee venom with potential roles as a vaccine adjuvant[1]. | Associated with the promotion of necrosis and apoptosis in human lymphocytes[2]. It is also a known insect pheromone[2]. |
Immunostimulatory and Anti-inflammatory Effects
This compound has been shown to act as an immune system stimulator. In a study using PMA-differentiated THP-1 macrophage-like cells, it significantly enhanced the LPS-stimulated production of the pro-inflammatory cytokine IL-1β while markedly decreasing the secretion of the anti-inflammatory cytokine IL-10[1]. This suggests a role in promoting a pro-inflammatory response.
Oleic acid methyl ester , in contrast, is generally associated with anti-inflammatory properties. Its parent fatty acid, oleic acid, has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation[2][4]. Oleic acid can also modulate neutrophil functions, which are critical in the inflammatory process[2][3].
Signaling Pathways
The following diagrams illustrate the general signaling pathways potentially modulated by these compounds based on available literature.
Antimicrobial Activity
Both this compound and oleic acid methyl ester have been associated with antimicrobial properties.
This compound has been identified as a component in microalgal fatty acid methyl ester extracts that exhibited antibacterial and antifungal activity[5]. However, specific MIC values for the purified compound against various microbial strains are not well-documented in the reviewed literature.
Oleic acid methyl ester has demonstrated antibacterial activity. For instance, in a study, a mixture containing oleic acid methyl ester showed inhibitory activity against Staphylococcus aureus and Escherichia coli[5].
| Organism | Oleic Acid Methyl Ester MIC |
| Staphylococcus aureus | Variable, with some studies on fatty acid mixtures containing it showing activity[5]. Specific MIC for the pure ester needs further investigation. |
| Escherichia coli | Variable, with some studies on fatty acid mixtures containing it showing activity[5]. Specific MIC for the pure ester needs further investigation. |
Experimental Protocols
Measurement of Cytokine Secretion in Macrophages
This protocol is adapted for assessing the effect of fatty acid methyl esters on cytokine production in a macrophage cell line like THP-1.
-
Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Differentiate the monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.
-
Cell Treatment: After differentiation, replace the medium with fresh RPMI-1640 containing 1% FBS. Add the desired concentrations of this compound or oleic acid methyl ester to the cells. A vehicle control (e.g., DMSO) should be included.
-
Stimulation: After a pre-incubation period with the test compounds (e.g., 1 hour), stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response. Include an unstimulated control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the cell culture plates to pellet the cells and collect the supernatant.
-
Cytokine Quantification: Measure the concentrations of cytokines (e.g., IL-1β, IL-10, TNF-α) in the collected supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine, following the manufacturer's instructions.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Preparation of Inoculum: Grow the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Preparation of Test Compounds: Prepare a stock solution of this compound or oleic acid methyl ester in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.
-
Controls: Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a solvent control (broth with bacteria and the highest concentration of the solvent used).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow Diagrams
Conclusion
This compound and oleic acid methyl ester exhibit distinct bioactivities. This compound appears to have immunostimulatory properties, while oleic acid methyl ester is more associated with anti-inflammatory and antibacterial effects. The lack of direct comparative studies necessitates further research to fully elucidate their relative potencies and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. Metabolomic Profiling of the Immune Stimulatory Effect of Eicosenoids on PMA-Differentiated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A network pharmacology approach: Inhibition of the NF-κB signaling pathway contributes to the NASH preventative effect of an Oroxylum indicum seed extract in oleic acid-stimulated HepG2 cells and high-fat diet-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for (Z)-Methyl icos-11-enoate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary mass spectrometry-based methods for the quantitative analysis of (Z)-Methyl icos-11-enoate in biological matrices such as plasma or serum. The accurate measurement of this long-chain fatty acid methyl ester is crucial for research in metabolic pathways, disease biomarker discovery, and pharmacokinetic studies. This document outlines detailed experimental protocols and presents comparative performance data to aid researchers in selecting the most appropriate analytical technique for their needs.
Introduction to Analytical Method Validation
This compound is a specific monounsaturated fatty acid methyl ester whose precise quantification in biological samples is essential for understanding its physiological and pathological roles. Validating an analytical method is a critical process that ensures the reliability, reproducibility, and accuracy of quantitative data.[1] The U.S. Food and Drug Administration (FDA) provides guidelines for bioanalytical method validation, which include establishing key performance parameters such as selectivity, accuracy, precision, linearity, and stability.[2][3][4] This guide will compare a Gas Chromatography-Mass Spectrometry (GC-MS) method with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, as both are powerful techniques for fatty acid analysis.[5][6]
Comparison of Analytical Methodologies
Gas chromatography is a well-established technique for the analysis of fatty acid methyl esters (FAMEs), offering excellent chromatographic resolution.[7] Liquid chromatography coupled with tandem mass spectrometry has also emerged as a highly sensitive and specific alternative.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and robust technique for FAME analysis.[10] It requires derivatization of fatty acids to their more volatile methyl ester form prior to analysis.[6] GC-MS provides high separation efficiency and structural information based on electron ionization (EI) fragmentation patterns.[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity, often with simpler sample preparation as derivatization may not always be necessary for detection, although it can improve ionization efficiency.[11][12] LC-MS/MS is particularly advantageous for analyzing complex biological matrices and can provide shorter analysis times.[13][14]
Below is a workflow diagram illustrating the general process for quantifying a fatty acid methyl ester in a biological sample.
Experimental Protocols
Detailed and standardized protocols are fundamental for method validation and ensuring inter-laboratory reproducibility.
GC-MS Method Protocol
-
Sample Preparation & Lipid Extraction:
-
To 100 µL of plasma, add an internal standard (e.g., Methyl nonadecanoate, C19:0).
-
Perform a liquid-liquid extraction using a chloroform/methanol mixture (2:1, v/v) to isolate total lipids.[15] An alternative like the butanol:methanol (BUME) method can also be used.[6]
-
The organic phase is collected and dried under a stream of nitrogen.
-
-
Derivatization (Transmethylation):
-
GC-MS Instrumental Analysis:
-
GC System: Agilent GC system or equivalent.
-
Column: A polar cyanopropyl silicone column (e.g., HP-88) is typically used for FAME separation.[17]
-
Injection: 1 µL of the extract is injected in splitless mode.
-
Oven Program: Start at 100°C, ramp to 240°C.
-
Carrier Gas: Helium.
-
MS System: Mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity, monitoring characteristic ions for this compound and the internal standard.[10]
-
LC-MS/MS Method Protocol
-
Sample Preparation & Hydrolysis:
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog like LNA-d14).[8]
-
Proteins are precipitated with ice-cold isopropanol.
-
The supernatant is collected, and total fatty acids are hydrolyzed by adding potassium hydroxide (KOH) and heating at 60°C for 30 minutes.[9]
-
The sample is neutralized with acetic acid.[9]
-
-
Derivatization (Optional, for improved sensitivity):
-
While free fatty acids can be analyzed directly, derivatization with a reagent like 2-dimethylaminoethanol can improve ionization efficiency in positive mode ESI.[11]
-
-
LC-MS/MS Instrumental Analysis:
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: Gradient elution with a mixture of water and acetonitrile/methanol, often containing a modifier like ammonium acetate.[11]
-
MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in negative ion mode for free fatty acids or positive mode for derivatized acids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity, monitoring the transition from a precursor ion to a specific product ion for the analyte and internal standard.[18]
-
Method Validation Performance
The performance of each method is evaluated based on established validation parameters.[19] The following table summarizes hypothetical but realistic comparative data for the two methods.
| Validation Parameter | GC-MS Method | LC-MS/MS Method | Acceptance Criteria (FDA)[2][3] |
| Linearity (r²) | > 0.996 | > 0.998 | ≥ 0.99 |
| Range | 5 - 1000 ng/mL | 1 - 1000 ng/mL | Defined by precision & accuracy |
| Limit of Detection (LOD) | 1.5 ng/mL | 0.3 ng/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) | 5 ng/mL | 1 ng/mL | Signal-to-Noise ≥ 10 |
| Precision (%CV) | Intra-day: < 8%Inter-day: < 10% | Intra-day: < 6%Inter-day: < 9% | Within ±15% (±20% at LOQ) |
| Accuracy (%RE) | ± 12% | ± 10% | Within ±15% (±20% at LOQ) |
| Matrix Effect | Generally Low | Potential for Ion Suppression | Must be assessed |
| Analyte Recovery | > 85% | > 90% | Consistent and reproducible |
| Analysis Time per Sample | ~20-30 minutes | ~10-15 minutes | - |
Hypothetical Signaling Pathway Involvement
To illustrate the biological relevance, the diagram below presents a hypothetical pathway where a long-chain fatty acid like icosenoic acid, the precursor to this compound, could be involved in cellular signaling, potentially influencing inflammatory responses through eicosanoid synthesis pathways.
Conclusion
Both GC-MS and LC-MS/MS are highly capable and reliable methods for the quantification of this compound in biological samples.
-
GC-MS is a cost-effective and robust method, particularly suitable for large-scale fatty acid profiling where high chromatographic resolution is needed. Its main drawback is the necessity of derivatization and longer run times.
-
LC-MS/MS provides superior sensitivity and specificity, often with shorter analysis times and potentially simpler sample preparation.[14] This makes it ideal for studies requiring very low detection limits or high throughput analysis. However, it can be more susceptible to matrix effects, which must be carefully evaluated.[19]
The choice between these methods will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, available instrumentation, and the complexity of the biological matrix. Regardless of the method chosen, rigorous validation according to regulatory guidelines is paramount to ensure data integrity and reliability.[4]
References
- 1. fda.gov [fda.gov]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. nalam.ca [nalam.ca]
- 4. fda.gov [fda.gov]
- 5. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 10. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quantification of eicosanoids and their metabolites in biological matrices: a review. | Semantic Scholar [semanticscholar.org]
- 13. Total Fatty Acid Analysis of Human Blood Samples in One Minute by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4.2. Sample Preparation for Fatty Acid Analysis—Blood Plasma [bio-protocol.org]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Comparative analysis of different esterification methods for gondoic acid
A Comparative Guide to Esterification Methods for Gondoic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of fatty acid esters is crucial for various applications, from the development of novel therapeutic agents to the formulation of drug delivery systems. Gondoic acid (cis-11-eicosenoic acid), a monounsaturated omega-9 fatty acid, is of growing interest due to its potential biological activities. This guide provides a comparative analysis of the most common methods for the esterification of gondoic acid: acid-catalyzed, base-catalyzed (transesterification), and enzymatic esterification.
Data Summary
The following table summarizes the key quantitative parameters for the different esterification methods. The data is compiled from studies on long-chain fatty acids, such as oleic acid, which serve as a reliable proxy for gondoic acid.
| Parameter | Acid-Catalyzed Esterification | Base-Catalyzed (Transesterification) | Enzymatic Esterification |
| Typical Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH), Solid Acid Catalysts | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Sodium Methoxide (NaOMe) | Immobilized Lipases (e.g., Candida antarctica lipase B - Novozym® 435) |
| Reactant | Gondoic Acid + Alcohol | Triglyceride of Gondoic Acid + Alcohol | Gondoic Acid + Alcohol |
| Reaction Temperature | 40°C - 140°C[1] | 60°C - 70°C | 30°C - 70°C[2] |
| Reaction Time | 30 minutes - 24 hours[3][4] | 1 - 2 hours | 4 - 24 hours[4] |
| Typical Yield | > 95%[5] | > 98% | > 90%[4] |
| Key Considerations | Reversible reaction, requires removal of water or excess alcohol to drive to completion.[6] Potential for side reactions at higher temperatures. | Not suitable for direct esterification of free fatty acids due to soap formation.[7] Highly efficient for transesterification of triglycerides. | High specificity, milder reaction conditions, catalyst can be reused. Higher initial catalyst cost. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Acid-Catalyzed Esterification (Fischer Esterification)
This protocol describes the synthesis of methyl gondoate using sulfuric acid as a catalyst.
Materials:
-
Gondoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (95-98%)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether or hexane)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve gondoic acid in a 10 to 50-fold molar excess of anhydrous methanol.
-
Slowly add concentrated sulfuric acid to the mixture, typically 1-5 mol% relative to the gondoic acid.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) with constant stirring. The reaction time can range from 2 to 24 hours, depending on the scale and desired conversion.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl gondoate.
-
The product can be further purified by column chromatography if required.
Enzymatic Esterification
This protocol outlines the synthesis of methyl gondoate using an immobilized lipase.
Materials:
-
Gondoic acid
-
Anhydrous methanol
-
Immobilized lipase (e.g., Novozym® 435)
-
Molecular sieves (3Å or 4Å)
-
Organic solvent (e.g., hexane or solvent-free)
-
Shaking incubator or stirred reactor
-
Filtration setup
Procedure:
-
Combine gondoic acid and methanol in a suitable reaction vessel. The molar ratio of alcohol to acid can range from 1:1 to 5:1.
-
Add the immobilized lipase, typically 1-10% by weight of the reactants.
-
Add molecular sieves to the reaction mixture to remove the water produced during the reaction, which helps to drive the equilibrium towards the product.
-
Incubate the mixture at a controlled temperature, typically between 40°C and 60°C, with continuous shaking or stirring.[2] Reaction times can vary from 4 to 24 hours.[4]
-
Monitor the conversion of gondoic acid to its methyl ester by GC or HPLC.
-
Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with a solvent and reused.
-
Evaporate the excess methanol and solvent (if used) under reduced pressure to obtain the methyl gondoate.
Visualizations
Experimental Workflow for Esterification
Caption: General workflow for the synthesis of gondoic acid esters.
Acid-Catalyzed Esterification (Fischer Esterification) Mechanism
Caption: Stepwise mechanism of acid-catalyzed esterification.
Base-Catalyzed Transesterification Mechanism
Direct base-catalyzed esterification of free fatty acids is generally avoided due to the formation of soap, which is the salt of the fatty acid. This occurs because the basic catalyst deprotonates the carboxylic acid, forming a carboxylate anion that is unreactive towards nucleophilic attack by the alcohol. However, base-catalyzed transesterification is a highly effective method for converting triglycerides (esters of fatty acids and glycerol) into different alkyl esters.
Caption: Mechanism of converting triglycerides to esters via base catalysis.
References
- 1. digital.csic.es [digital.csic.es]
- 2. scielo.br [scielo.br]
- 3. Room temperature esterification of high-free fatty acid feedstock into biodiesel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ester - Wikipedia [en.wikipedia.org]
- 7. Kinetic and thermodynamic study on the esterification of oleic acid over SO3H-functionalized eucalyptus tree bark biochar catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of (Z)-Methyl icos-11-enoate
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of lipids like (Z)-Methyl icos-11-enoate is critical. This long-chain monounsaturated fatty acid methyl ester (FAME) is a subject of interest in various biological studies. The choice of analytical methodology can significantly impact experimental outcomes. This guide provides an objective comparison of common analytical techniques used for the quantification of this compound and other FAMEs, supported by experimental data on their accuracy and precision.
Quantitative Data Summary
The performance of different analytical methods for the quantification of fatty acid methyl esters, including those similar to this compound, is summarized below. The key metrics for comparison are accuracy, often expressed as recovery, and precision, typically represented by the relative standard deviation (RSD).
| Analytical Method | Analyte(s) | Accuracy (% Recovery) | Precision (% RSD) | Linearity (r²) | Limit of Quantification (LOQ) | Citation(s) |
| GC-MS/SIM | Various FAMEs | Not explicitly stated, but sufficient for food analysis | Not explicitly stated, but sufficient for food analysis | Not explicitly stated | Down to 0.001% contribution to fatty acid pattern | [1] |
| GC-FID | Various FAMEs in bee products | Not explicitly stated | < 6% | > 0.9998 | 0.63 to 1.63 µg/mL | [2] |
| Automated GC | Fatty Acid Standard & Canola Oil | Excellent recovery for most compounds | 3% (for both acid and base-catalyzed reactions) | Not explicitly stated | Not explicitly stated | [3] |
| HPLC-UV | Various FAMEs | 81.7 ± 0.2 to 110.9 ± 0.1 | 0.2 to 1.3 | > 0.99 | Methyl oleate: 0.0054% mass, Methyl linoleate: 0.0007% mass, Methyl linolenate: 0.0004% mass | [4][5] |
| HPLC-UV (Method B) | Various FAMEs | Not explicitly stated | < 3% | > 0.99 | Not explicitly stated | [6][7] |
| ¹H-NMR | FAMEs in biodiesel | Prediction errors less than 2.45% | Coefficient of Variation (CV) of 4.66% | Linear relationship observed | Not explicitly stated | [8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are outlines of the experimental protocols for the key quantification methods discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds like FAMEs.[1][2]
-
Sample Preparation (Derivatization): Fatty acids are typically converted to their more volatile methyl esters (FAMEs) prior to GC analysis.[2] A common method involves:
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Analytical Conditions:
-
Column: A capillary column suitable for FAME separation (e.g., Rt-2560).[11]
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Split or splitless injection.
-
Oven Temperature Program: A temperature gradient is used to separate FAMEs based on their boiling points and polarity.
-
MS Detection: The mass spectrometer can be operated in full scan mode to identify compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. For monoenoic FAMEs like this compound, a characteristic ion (e.g., m/z 74) can be monitored.[1]
-
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is another common method for the analysis of FAMEs, particularly for samples that may not be suitable for GC analysis.[4][6][7]
-
Sample Preparation: Similar to GC, if the starting material is a fatty acid, derivatization to the methyl ester is required.
-
Instrumentation: An HPLC system with a UV detector.
-
Analytical Conditions:
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: Isocratic elution with acetonitrile or a gradient of methanol and a mixture of 2-propanol-hexane are common.[4][6][7]
-
Flow Rate: Typically around 1 mL/min.[6]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[4][6]
-
Detection: UV detection at a low wavelength, such as 205 nm, is used as FAMEs lack a strong chromophore.[6][7]
-
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy is a quantitative technique that can be used to determine the composition of FAME mixtures without the need for extensive separation.[8][9][12]
-
Sample Preparation: The sample containing the FAMEs is dissolved in a suitable deuterated solvent. An internal standard, such as tetramethylsilane (TMS), can be used for accurate quantification.[8][9]
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).[10]
-
Data Acquisition: A standard one-dimensional ¹H-NMR spectrum is acquired.
-
Quantification: The concentration of a specific FAME is determined by integrating the signal of a characteristic proton (e.g., the methoxy protons of the ester group at ~3.67 ppm) and comparing it to the integral of a known internal standard or other protons in the molecule.[8][10][12] The signal intensity in NMR is directly proportional to the number of protons giving rise to the signal.[13]
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagram illustrates a general experimental workflow for the quantification of this compound.
Caption: General workflow for this compound quantification.
This guide provides a comparative overview of common analytical methods for the quantification of this compound. The choice of method will depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For high sensitivity and specificity, GC-MS is often preferred. HPLC-UV offers a robust alternative, particularly for less volatile compounds. ¹H-NMR provides a rapid method for quantifying major components in simpler mixtures without chromatographic separation.
References
- 1. A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. perlan.com.pl [perlan.com.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. scispace.com [scispace.com]
- 9. pubs.sciepub.com [pubs.sciepub.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. ez.restek.com [ez.restek.com]
- 12. aocs.org [aocs.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Analytical Techniques for Long-Chain Fatty Acid Methyl Esters
For researchers, scientists, and drug development professionals engaged in the analysis of long-chain fatty acid methyl esters (FAMEs), selecting the optimal analytical technique is paramount for achieving accurate and reliable results. While gas chromatography with flame ionization detection (GC-FID) has traditionally been the workhorse in this field, a range of alternative and complementary techniques now offer distinct advantages in terms of sensitivity, selectivity, and speed. This guide provides an objective comparison of the primary analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS), with supporting experimental data and detailed protocols.
Quantitative Performance Comparison
The selection of an analytical technique often hinges on its quantitative performance. The following table summarizes key performance metrics for the analysis of long-chain FAMEs using GC-FID, GC-MS, LC-MS, and SFC-MS.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS/MS) |
| Limit of Detection (LOD) | ng to µg range | pg to ng range (SIM mode offers higher sensitivity)[1] | pg to ng/mL range[2] | ng/mL range |
| Limit of Quantitation (LOQ) | ng to µg range | pg to ng range[3][4] | 8.0–45.0 ng/mL for various FFAs[2] | 0.5 ng/mL for some eicosanoids[5] |
| Linearity (r²) | > 0.99 | > 0.99 (Full Scan), > 0.999 (SIM)[1] | > 0.99[6] | ≥ 0.995 |
| Precision (%RSD) | < 10% | < 5%[1] | Intraday: 0.7-9.1%, Interday: 3.7-9.5%[2] | < 15% |
| Analysis Time | 20-40 minutes | 20-40 minutes[7] | 10-30 minutes | < 15 minutes, as low as 3 minutes for some applications[8][9] |
| Selectivity | Moderate (based on retention time) | High (mass-to-charge ratio) | High (precursor/product ion transitions) | High (mass-to-charge ratio and chromatographic separation) |
| Cost | Low | Moderate | High | High |
In-Depth Look at Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative to GC-FID, offering the significant advantage of providing structural information for unambiguous peak identification.[1] This is particularly crucial in the analysis of complex biological samples where co-eluting peaks can be a challenge.[10] The use of Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity, making it suitable for trace-level quantification.[7][11]
While electron impact (EI) ionization is common, it can lead to extensive fragmentation of FAMEs.[3] Chemical ionization (CI) is a softer ionization technique that can yield more prominent molecular ions, aiding in molecular weight determination.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has emerged as a premier technique for fatty acid analysis due to its exceptional sensitivity, resolution, and selectivity, particularly for complex biological matrices.[12] A key advantage of LC-MS is that it can often analyze free fatty acids directly, bypassing the need for derivatization to FAMEs, which can be a source of variability.[13] When derivatization is employed, various agents can be used to enhance ionization efficiency. LC-MS/MS methods, especially with techniques like Multiple Reaction Monitoring (MRM), offer high specificity and sensitivity for quantitative studies.[6]
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)
SFC-MS is a high-throughput technique that utilizes supercritical CO2 as the primary mobile phase, offering several advantages for lipid analysis.[8][14] It provides faster separations than traditional LC while maintaining or even improving chromatographic resolution for certain lipid classes.[9][15] SFC is particularly well-suited for the analysis of nonpolar lipids and can separate isomeric species effectively.[8][9] The use of organic modifiers allows for the analysis of a wide range of lipid polarities.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for each technique.
Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)
A critical step for GC-based analysis is the conversion of fatty acids to their more volatile methyl esters.
-
Reagent : Boron trifluoride (BF3) in methanol (14% w/v) is a common and effective reagent.
-
Protocol :
-
To a dried lipid extract (1-10 mg), add 2 mL of 14% BF3 in methanol.
-
Heat the mixture in a sealed vial at 60-100°C for 10-30 minutes.
-
After cooling, add 1 mL of water and 1 mL of a non-polar solvent (e.g., hexane or heptane).
-
Vortex thoroughly to partition the FAMEs into the organic layer.
-
Carefully transfer the upper organic layer containing the FAMEs for analysis.[16]
-
GC-MS Analysis Protocol
-
Gas Chromatograph : Agilent 7890A GC or similar.
-
Column : Rt-2560 (100 m x 0.25 mm, 0.20 µm film thickness) or equivalent polar capillary column.[17]
-
Injector : Split/splitless injector at 225°C.
-
Carrier Gas : Helium at a constant flow rate of 1.1 mL/min.
-
Oven Temperature Program : Initial temperature of 100°C, hold for 4 minutes, then ramp to 240°C at 3°C/min, and hold for 15 minutes.
-
Mass Spectrometer : Agilent 5975C MSD or equivalent.
-
Ionization Mode : Electron Impact (EI) at 70 eV.
-
Acquisition Mode : Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[7][11]
LC-MS/MS Analysis Protocol
-
Liquid Chromatograph : Agilent 1290 Infinity LC system or similar.
-
Column : Zorbax Eclipse Plus C18 RRHD (2.1 x 100 mm, 1.8 µm) or equivalent reversed-phase column.[9]
-
Mobile Phase :
-
A: Water with 0.1% formic acid
-
B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
-
-
Gradient : A linear gradient from 30% to 100% B over 15 minutes, hold for 5 minutes, and then re-equilibrate.
-
Flow Rate : 0.3 mL/min.
-
Mass Spectrometer : Triple quadrupole mass spectrometer (e.g., Agilent 6495)
-
Ionization Mode : Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) for targeted quantification.
SFC-MS/MS Analysis Protocol
-
SFC System : Agilent 1260 Infinity Analytical SFC system or similar.[9]
-
Column : ACQUITY UPC2 Torus DEA (3.0 x 100 mm, 1.7 µm) or similar.[18]
-
Mobile Phase :
-
A: Supercritical CO2
-
B: Methanol with 0.1% ammonium acetate
-
-
Gradient : A gradient from 1% to 65% B over 11 minutes.[18]
-
Flow Rate : 1.0 mL/min.[18]
-
Back Pressure Regulator : 1,500 psi.[18]
-
Mass Spectrometer : Q-TOF or triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI).
Visualizing the Workflow and Biological Context
To better understand the analytical process and the biological relevance of long-chain fatty acids, the following diagrams illustrate a typical FAME analysis workflow and a simplified overview of fatty acid metabolism.
Conclusion
The choice of an analytical technique for long-chain FAMEs should be guided by the specific requirements of the research, including the need for structural confirmation, desired sensitivity, sample throughput, and budget constraints. While GC-FID remains a robust and cost-effective method for routine quantification, GC-MS provides invaluable structural elucidation. LC-MS and SFC-MS offer superior sensitivity and speed, with the added advantage of analyzing underivatized fatty acids, making them powerful tools for comprehensive lipidomics and the analysis of complex biological samples. For many applications, a multi-technique approach, where one method is used for screening and quantification and another for confirmation, can provide the most comprehensive and reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]
- 6. iris.unitn.it [iris.unitn.it]
- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. Lipid Profiling by Supercritical Fluid Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Fast and comprehensive lipidomic analysis using supercritical fluid chromatography coupled with low and high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 18. Improved quantitation of lipid classes using supercritical fluid chromatography with a charged aerosol detector - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of (Z)-Methyl icos-11-enoate as a biomarker
A Comparative Guide to the Cross-Validation of (Z)-Methyl icos-11-enoate as a Putative Biomarker
Introduction
This compound is a long-chain monounsaturated fatty acid methyl ester (FAME) that has been identified in various natural sources.[1][2][3] While research into its specific roles is ongoing, its classification within the FAME family suggests potential as a biomarker for various physiological and pathological processes. Fatty acids and their methyl esters are increasingly recognized as potent signaling molecules involved in numerous metabolic pathways.[4] This guide provides a framework for the cross-validation of this compound as a biomarker, comparing its potential performance with other established and emerging biomarkers in the context of metabolic and inflammatory diseases. Due to the limited specific cross-validation data for this compound, this guide will also draw upon data from other well-characterized FAMEs to illustrate the validation process.
Biomarker Performance Comparison
The validation of a biomarker is a rigorous process that involves assessing its analytical validity, clinical qualification, and utilization. The following table summarizes key performance characteristics of this compound as a potential biomarker in comparison to other relevant lipid biomarkers.
| Biomarker | Class | Potential Application | Validation Status | Advantages | Disadvantages |
| This compound | Fatty Acid Methyl Ester (FAME) | Inflammation, Metabolic Disease | Emerging/Hypothesized | Potential link to specific metabolic pathways; Low endogenous levels could provide a clear signal. | Lack of extensive clinical validation; Trace amounts may be difficult to detect reliably. |
| Methyl tridecanoate (C13:0) | Odd-Chain FAME | Metabolic Disease, Gut Microbiome Health | Emerging | May reflect gut microbiome health and diet-microbiome interactions.[5] | Trace amounts can be challenging to detect; less studied than longer-chain odd-chain fatty acids.[5] |
| Pentadecanoic Acid (C15:0) | Odd-Chain Fatty Acid | Type 2 Diabetes, NAFLD | Well-Established (Observational) | Inverse association with risk for type 2 diabetes and NAFLD.[5] | Confounded by dietary intake, particularly dairy.[5] |
| Leptin/Adiponectin Ratio | Adipokines | Insulin Resistance, Metabolic Syndrome | Well-Established | Strong correlation with insulin resistance. | Can be influenced by a variety of physiological states beyond metabolic disease. |
| Kynurenine/Tryptophan Ratio | Amino Acid Metabolites | Neuroinflammation, Cognitive Impairment in Metabolic Syndrome | Emerging | Positively associated with Mild Cognitive Impairment (MCI) in metabolic syndrome patients.[6] | Not specific to a single disease state; reflects general inflammation. |
Experimental Protocols
The accurate quantification of this compound and other FAMEs is critical for their validation as biomarkers. Gas chromatography-mass spectrometry (GC-MS) is the most frequently used method for fatty acid analysis due to its high efficiency and selectivity.[7][8]
Protocol: Quantification of FAMEs in Human Plasma by GC-MS
This protocol is a generalized procedure based on established methods for FAME analysis.[4][9][10]
1. Sample Preparation:
-
Lipid Extraction:
-
To 100 µL of plasma, add 1 mL of a 2:1 (v/v) mixture of chloroform and methanol.
-
Vortex thoroughly for 1 minute.
-
Add 200 µL of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at 2000 x g for 5 minutes.
-
Collect the lower organic phase containing the lipids.
-
-
Transesterification to FAMEs:
-
Evaporate the collected organic phase to dryness under a stream of nitrogen.
-
Add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Incubate at 50°C for 2 hours.
-
Add 1 mL of hexane and 0.5 mL of water, and vortex.
-
Collect the upper hexane layer containing the FAMEs.
-
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A fused-silica capillary column suitable for FAME analysis (e.g., Rt-2560).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: 1 µL of the FAME extract is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 2 minutes.
-
Ramp to 240°C at a rate of 3°C/minute.
-
Hold at 240°C for 15 minutes.
-
-
Mass Spectrometry:
-
Operated in electron ionization (EI) mode.
-
Scan range of m/z 50-550.
-
-
Quantification: Identification of FAMEs is based on their retention times and mass spectra compared to analytical standards. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.
Visualization of Workflows and Pathways
Experimental Workflow for FAME Biomarker Analysis
The following diagram illustrates the typical workflow for the analysis of FAMEs from biological samples.
Caption: Workflow for FAME biomarker analysis.
Potential Signaling Pathway Involvement
While the specific pathways involving this compound are not fully elucidated, it is known to stimulate the immune system.[11] The diagram below depicts a simplified, hypothetical signaling cascade that could be initiated by a FAME like this compound, leading to an inflammatory response.
References
- 1. Methyl 11-eicosenoate | C21H40O2 | CID 102251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-11-Eicosenoic acid methyl ester | C21H40O2 | CID 5463047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jfda-online.com [jfda-online.com]
- 8. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 9. lipidmaps.org [lipidmaps.org]
- 10. A simplified and efficient method for the analysis of fatty acid methyl esters suitable for large clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of (Z)-Methyl Icos-11-enoate and Other Omega-9 Fatty Acids for Researchers and Drug Development Professionals
An in-depth guide to the biological effects, mechanisms of action, and experimental data of key omega-9 fatty acids, including (Z)-Methyl icos-11-enoate (Gondoic Acid Methyl Ester), Oleic Acid, Erucic Acid, and Nervonic Acid.
This guide provides a comprehensive comparison of the biological activities of this compound and other prominent omega-9 monounsaturated fatty acids. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their distinct and overlapping roles in cellular processes, with a particular focus on inflammation and related signaling pathways.
Executive Summary
Omega-9 fatty acids, a class of non-essential fatty acids, are increasingly recognized for their diverse biological activities. While oleic acid is the most common and well-studied, other members of this family, such as gondoic acid (the free acid of this compound), erucic acid, and nervonic acid, exhibit unique and potent effects. This guide details their anti-inflammatory properties, neuroprotective roles, and potential toxicities, presenting available quantitative data and the signaling pathways through which they exert their influence.
This compound and Gondoic Acid: Emerging Anti-inflammatory Potential
This compound, the methyl ester of gondoic acid (20:1n-9), is gaining attention for its significant anti-inflammatory properties. Recent research has elucidated a specific mechanism by which gondoic acid mitigates inflammatory responses, distinguishing it from other omega-9 fatty acids.
Biological Effects:
-
Anti-inflammatory: Gondoic acid has been shown to significantly inhibit the expression of pro-inflammatory factors in lipopolysaccharide (LPS)-stimulated Kupffer cells (liver macrophages)[1].
-
Antioxidant: It reduces the levels of reactive oxygen species (ROS) and enhances the expression of antioxidant genes[1].
Mechanism of Action:
Gondoic acid exerts its anti-inflammatory effects by inhibiting the PKCθ/ERK/STAT3 signaling pathway[1]. This pathway is a critical regulator of inflammatory responses.
Signaling Pathway Diagram:
Quantitative Data:
The following table summarizes the inhibitory effects of gondoic acid on pro-inflammatory markers in LPS-stimulated Kupffer cells.
| Marker | Treatment | Concentration | Result | Reference |
| Pro-inflammatory Factors | Gondoic Acid | 100 µM | Significant inhibition of expression | [1] |
| Reactive Oxygen Species (ROS) | Gondoic Acid | 100 µM | Reduced levels | [1] |
Oleic Acid: The Prevalent Anti-inflammatory Omega-9
Oleic acid (18:1n-9) is the most abundant omega-9 fatty acid in nature and is well-documented for its health benefits, particularly its anti-inflammatory actions.
Biological Effects:
-
Anti-inflammatory: Oleic acid can reduce the expression of genes involved in inflammation, such as those for TNF-α and IL-6[2]. It has been shown to inhibit the activation of the key inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB)[2].
-
Cardioprotective: Diets rich in oleic acid are associated with a lower incidence of cardiovascular disease[3].
Mechanism of Action:
The anti-inflammatory action of oleic acid is largely attributed to its ability to inhibit the NF-κB signaling pathway. It may also exert its effects by activating SIRT1, a protein that deacetylates and inactivates NF-κB.
Signaling Pathway Diagram:
Quantitative Data:
| Cell Line | Treatment | Concentration | Effect on NF-κB | Reference |
| RAW 264.7 cells | Oleic Acid | 0-50 µM | Dose-dependent reduction in NF-κB translocation | [4] |
Erucic Acid: A Controversial Omega-9 with Dual Effects
Erucic acid (22:1n-9) presents a more complex profile, with studies indicating both potential therapeutic benefits and significant toxicity at high doses.
Biological Effects:
-
Anti-inflammatory: Some studies suggest erucic acid possesses anti-inflammatory properties, with proposed mechanisms including the inactivation of NF-κB and p38 MAPK signaling pathways[5].
-
Cardiotoxicity: High, prolonged intake of erucic acid is linked to myocardial lipidosis (fat deposition in the heart muscle) in animal models[5]. However, these adverse cardiac effects have not been confirmed in humans[6][7].
Mechanism of Action:
The potential anti-inflammatory effects of erucic acid may be mediated through the inhibition of the NF-κB and p38 MAPK pathways. Its toxicity is thought to stem from the suppression of long-chain fatty acid oxidation in the heart[5].
Nervonic Acid: A Key Player in Neuroprotection
Nervonic acid (24:1n-9) is a very-long-chain fatty acid that is highly enriched in the brain, where it plays a crucial role in the nervous system.
Biological Effects:
-
Neuroprotective: Nervonic acid is a vital component of myelin, the protective sheath around nerves, and is essential for nerve cell structure and function[1].
-
Anti-inflammatory: It has demonstrated anti-inflammatory effects, particularly in the context of neurological inflammation, by inhibiting the NF-κB signaling pathway[7][8]. It can also regulate oxidative balance through the Nrf2/ARE signaling pathway[5][9].
Mechanism of Action:
Nervonic acid's anti-inflammatory activity involves the inhibition of the TLR4/NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines[8]. Its antioxidant effects are mediated by the activation of the Nrf2/ARE pathway[9].
Signaling Pathway Diagram:
Experimental Protocols
Detailed Protocol for Gondoic Acid Treatment of Kupffer Cells (Adapted from Fan et al., 2022)
The following protocol is based on the methodology described for investigating the anti-inflammatory effects of gondoic acid on LPS-stimulated Kupffer cells[1][10].
1. Cell Culture:
-
Kupffer cells are isolated from the livers of male C57BL/6 mice.
-
Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Gondoic Acid Preparation and Treatment:
-
Gondoic acid (purity > 98%) is dissolved in ethanol to prepare a stock solution.
-
The stock solution is further diluted in the culture medium to the desired final concentrations (e.g., 100 µM).
-
Cells are pre-treated with gondoic acid for a specified period (e.g., 2 hours) before stimulation with LPS.
3. LPS Stimulation:
-
After pre-treatment with gondoic acid, cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli O111:B4 at a concentration of 1 µg/mL for a designated time (e.g., 6 hours for gene expression analysis, 24 hours for protein analysis).
4. Analysis of Inflammatory Markers:
-
Gene Expression (qPCR): RNA is extracted from the cells, reverse-transcribed to cDNA, and quantitative PCR is performed to measure the mRNA levels of pro-inflammatory genes (e.g., TNF-α, IL-6, IL-1β).
-
Protein Expression (Western Blot): Cell lysates are prepared, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., p-PKCθ, p-ERK, p-STAT3) and corresponding total proteins.
-
ROS Measurement: Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
5. Statistical Analysis:
-
Data are presented as the mean ± standard deviation (SD). Statistical significance is determined using an appropriate test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test. A p-value of < 0.05 is considered statistically significant.
General Workflow for Fatty Acid Treatment in Cell Culture
Conclusion
This comparative guide highlights the diverse biological activities of this compound and other key omega-9 fatty acids. While oleic acid is a well-established anti-inflammatory agent, gondoic acid emerges as a potent modulator of inflammation through a distinct signaling pathway. Nervonic acid's primary role appears to be in the central nervous system, with anti-inflammatory effects that contribute to its neuroprotective capacity. Erucic acid's profile is more complex, with potential benefits that must be weighed against its known toxicity at higher concentrations.
For researchers and drug development professionals, these findings underscore the potential of targeting specific omega-9 fatty acids for therapeutic intervention in inflammatory and neurological disorders. Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic windows of these fascinating molecules.
References
- 1. Gondoic acid alleviates LPS‑induced Kupffer cells inflammation by inhibiting ROS production and PKCθ/ERK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. massivebio.com [massivebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Erucic Acid-Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting the Optimal GC Column for FAME Separation
For scientists engaged in lipid research and drug development, the accurate separation and quantification of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography (GC) is a critical analytical step. The choice of the GC capillary column is the most influential factor determining the resolution and overall success of the analysis. This guide provides an objective comparison of commonly used GC columns for FAME separation, supported by experimental data, to aid researchers in making an informed selection for their specific analytical needs.
The polarity of the stationary phase is the primary determinant of a column's separation characteristics for FAMEs. Generally, polar columns are employed, with the degree of polarity influencing the separation of saturated versus unsaturated FAMEs and, crucially, the resolution of geometric cis and trans isomers.[1][2] This guide focuses on the performance of two major classes of polar stationary phases: polyethylene glycol (PEG) and cyanopropyl-based phases.
Comparative Performance of Key GC Columns
The selection of a GC column should be guided by the specific requirements of the analysis, such as the need to resolve complex mixtures of isomers or to achieve rapid sample throughput. The following tables summarize the specifications and performance characteristics of commonly used GC columns for FAME analysis.
Table 1: GC Column Specifications for FAME Analysis
| Feature | DB-Wax | HP-88 / CP-Sil 88 | DB-23 | SP-2560 / Rt-2560 |
| Stationary Phase | Polyethylene Glycol (PEG) | High-Polarity Cyanopropyl Siloxane | Mid-to-High Polarity Cyanopropyl Siloxane | High-Polarity Biscyanopropyl Polysiloxane |
| Polarity | Polar | Highly Polar | Medium-High Polarity | Highly Polar |
| Common Dimensions | 30 m x 0.25 mm, 0.25 µm | 100 m x 0.25 mm, 0.20 µm | 60 m x 0.25 mm, 0.15 µm | 100 m x 0.25 mm, 0.20 µm |
| Max Temperature | 250/260 °C | 250/260 °C | 250/260 °C | 250/260 °C |
| Primary Application | General FAME analysis, separation by carbon number and unsaturation.[1][3] | Detailed separation of cis/trans isomers.[1][4] | Complex FAME mixtures with some cis/trans separation.[1][2] | Baseline resolution of complex cis/trans FAME isomers.[5][6] |
Table 2: Performance Comparison for FAME Separation
| Performance Metric | DB-Wax (PEG) | HP-88 / CP-Sil 88 | DB-23 | SP-2560 / Rt-2560 |
| cis/trans Isomer Resolution | Poor to none; cis and trans isomers often co-elute.[1] | Excellent; designed for detailed isomer separation.[1][3] | Good; provides some separation of cis and trans isomers.[1] | Excellent; considered a gold standard for resolving geometric isomers.[5][7] |
| Separation of Positional Isomers | Limited | Good | Moderate | Excellent |
| General FAME Separation | Good for less complex samples.[1] | Excellent for complex mixtures.[1] | Excellent for complex mixtures.[1] | Excellent for highly complex mixtures. |
| Analysis Time | Can be relatively fast for simple mixtures. | Longer analysis times due to column length and complexity of separation.[8] | Moderate analysis time. | Typically longer due to the need for high resolution.[9] |
| Elution Order of C18:1 Isomers | cis isomers may elute before trans isomers. | trans isomers elute before cis isomers.[5] | trans isomers generally elute before cis isomers. | trans isomers elute before cis isomers.[5] |
Experimental Protocols
Detailed and reproducible experimental methods are paramount for successful FAME analysis. Below are representative GC methods for different types of columns.
Protocol 1: General FAME Analysis using a DB-Wax Column
This method is suitable for the routine analysis of FAMEs where the separation of cis and trans isomers is not a primary objective.[1]
-
Instrumentation: Agilent 6890 GC with Flame Ionization Detector (FID).[3]
-
Column: DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]
-
Carrier Gas: Hydrogen, constant pressure at 53 kPa (linear velocity of 36 cm/s at 50 °C).[3]
-
Injection: 1 µL, split ratio 50:1.[3]
-
Inlet Temperature: 250 °C.[3]
-
Oven Temperature Program:
-
Detector: FID at 280 °C.[1]
-
Detector Gases: Hydrogen: 40 mL/min; Air: 450 mL/min; Helium make-up: 30 mL/min.[1]
Protocol 2: High-Resolution cis/trans Isomer Separation using an HP-88 Column
This protocol is optimized for the detailed separation of geometric and positional FAME isomers, which is crucial for nutritional labeling and food analysis.[3]
-
Instrumentation: Agilent 6890 GC with FID.[3]
-
Column: HP-88, 100 m x 0.25 mm ID, 0.20 µm film thickness.
-
Carrier Gas: Hydrogen, constant flow at 1.0 mL/min (linear velocity of 40 cm/s at 140 °C).[3]
-
Injection: 1 µL, split ratio 100:1.[3]
-
Inlet Temperature: 250 °C.[3]
-
Oven Temperature Program:
-
Detector: FID at 260 °C.[3]
Visualizing the FAME Analysis Workflow
The following diagram illustrates the typical experimental workflow for the GC-FID analysis of fatty acids, from sample preparation to data acquisition.
Caption: A typical experimental workflow for the GC-FID analysis of fatty acids.[3]
Conclusion
The selection of a GC column for FAME analysis is a critical decision that directly impacts the quality of the resulting data. For general-purpose screening of FAMEs where isomer separation is not critical, a polyethylene glycol column such as the DB-Wax offers a robust and efficient solution.[1] However, for applications requiring the detailed separation of cis and trans isomers, which is often mandated by regulatory bodies for food labeling, a highly polar cyanopropyl column like the HP-88 or SP-2560 is indispensable.[5][7] Researchers should carefully consider the specific analytical requirements of their study to select the most appropriate column and optimize the GC method accordingly for reliable and accurate results.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. thamesrestek.co.uk [thamesrestek.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
Navigating the Analytical Landscape: An Inter-laboratory Comparison of (Z)-Methyl icos-11-enoate Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical performance for the quantification of (Z)-Methyl icos-11-enoate. This report synthesizes data from inter-laboratory proficiency studies on fatty acid methyl esters (FAMEs), providing a benchmark for expected laboratory performance and detailed experimental protocols for accurate analysis.
While specific inter-laboratory comparison studies for this compound are not publicly available, this guide draws upon data from broader proficiency testing (PT) schemes for fatty acid methyl esters (FAMEs) in edible oils. These studies, which often include long-chain monounsaturated fatty acids structurally similar to this compound, offer valuable insights into the expected accuracy and precision of analytical laboratories. The primary technique for this analysis is gas chromatography coupled with a flame ionization detector (GC-FID), a robust and widely used method for FAME quantification.
Comparative Performance of Analytical Laboratories
To provide a quantitative benchmark, this guide presents data from a representative inter-laboratory study on the determination of fatty acid composition in edible oils. The performance of participating laboratories is evaluated based on z-scores, a statistical measure of how close a laboratory's result is to the consensus value from all participants. A z-score between -2 and 2 is generally considered satisfactory.
The following table summarizes the performance of multiple laboratories in the analysis of a key long-chain monounsaturated fatty acid methyl ester, providing a proxy for the expected performance in the analysis of this compound.
Table 1: Inter-laboratory Comparison of a C20:1 Fatty Acid Methyl Ester Analysis
| Laboratory ID | Reported Value (% of total FAMEs) | Assigned Value (% of total FAMEs) | z-score | Performance |
| Lab 1 | 1.25 | 1.20 | 0.42 | Satisfactory |
| Lab 2 | 1.18 | 1.20 | -0.17 | Satisfactory |
| Lab 3 | 1.30 | 1.20 | 0.83 | Satisfactory |
| Lab 4 | 1.10 | 1.20 | -0.83 | Satisfactory |
| Lab 5 | 1.22 | 1.20 | 0.17 | Satisfactory |
| Lab 6 | 1.35 | 1.20 | 1.25 | Satisfactory |
| Lab 7 | 1.05 | 1.20 | -1.25 | Satisfactory |
| Lab 8 | 1.40 | 1.20 | 1.67 | Satisfactory |
| Lab 9 | 0.98 | 1.20 | -1.83 | Satisfactory |
| Lab 10 | 1.50 | 1.20 | 2.50 | Questionable |
Note: Data is illustrative and based on typical results from FAME proficiency testing schemes.
Understanding the Analytical Workflow
The accurate analysis of this compound, like other FAMEs, involves a multi-step process. The following diagram illustrates a typical experimental workflow from sample receipt to data analysis.
A typical workflow for the analysis of fatty acid methyl esters (FAMEs).
Key Performance Characteristics Comparison
The performance of different analytical laboratories can be compared based on several key metrics. The following logical diagram illustrates the relationship between these performance characteristics.
Key metrics for comparing inter-laboratory analytical performance.
Experimental Protocols
Accurate and reproducible results in FAME analysis are highly dependent on the experimental protocol employed. The following sections detail a standard methodology based on ISO 12966-4 and common practices in the field.
Sample Preparation: Transesterification
The conversion of fatty acids in the lipid extract to their corresponding methyl esters is a critical step. A common and effective method is base-catalyzed transesterification.
-
Lipid Extraction: Weigh approximately 100 mg of the homogenized sample into a screw-capped tube. Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex thoroughly for 2 minutes. Centrifuge at 3000 rpm for 10 minutes and transfer the lower lipid-containing layer to a new tube.
-
Transesterification: Add 2 mL of 0.5 M methanolic potassium hydroxide to the lipid extract. Vortex for 1 minute and then incubate at 50°C for 10 minutes.
-
Neutralization and Extraction: After cooling to room temperature, add 2 mL of n-hexane and 1 mL of saturated sodium chloride solution. Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
Gas Chromatography (GC-FID) Parameters
The separation and quantification of FAMEs are typically performed using a high-resolution capillary GC system.
Table 2: Typical GC-FID Parameters for FAME Analysis
| Parameter | Value |
| Column | Highly polar capillary column (e.g., BPX70, 60 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial: 140°C (hold 5 min), Ramp: 4°C/min to 240°C, Hold: 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260°C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Data Analysis and Quantification
Quantification is typically performed using an internal standard (e.g., methyl heptadecanoate, C17:0) added before the derivatization step. The concentration of each FAME is calculated based on its peak area relative to the peak area of the internal standard and the response factor of the detector for that specific compound. The results are usually expressed as a percentage of the total fatty acids.
Conclusion
This guide provides a framework for understanding and evaluating the inter-laboratory analysis of this compound by leveraging data from broader FAME proficiency testing programs. While direct comparative data for this specific compound is scarce, the presented information on analytical methodologies and expected performance for structurally similar long-chain monounsaturated fatty acids serves as a valuable resource for researchers and professionals in the field. Adherence to standardized protocols and participation in proficiency testing schemes are crucial for ensuring the accuracy and comparability of analytical results across different laboratories.
Safety Operating Guide
Proper Disposal Procedures for (Z)-Methyl icos-11-enoate
(Z)-Methyl icos-11-enoate, a long-chain unsaturated fatty acid ester, is primarily utilized for laboratory and research purposes.[1][2] Based on available safety data, this chemical is not classified as a hazardous substance under OSHA and CLP regulations.[3][4] However, proper disposal is crucial to ensure laboratory safety and environmental compliance. All disposal procedures must align with local, regional, and national regulations.[1]
Immediate Safety Considerations
Before handling this compound for disposal, ensure that appropriate personal protective equipment (PPE) is used, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area.[3][4] In case of a spill, remove all ignition sources from the area.[3]
Step-by-Step Disposal Protocol
1. Waste Identification and Classification: The primary step in the disposal of any chemical is to determine if it is classified as hazardous waste.[1] While this compound itself is generally not classified as hazardous, it is the responsibility of the waste generator to confirm this classification according to current waste regulations.[1] If the substance has been mixed with other chemicals, the resulting mixture must be evaluated for its hazardous properties.
2. Handling of Uncontaminated Waste: For pure, uncontaminated this compound that is deemed non-hazardous:
-
Recycling: If possible, collect the recoverable product in a labeled container for recycling.[3]
-
Landfill: If recycling is not an option, the non-hazardous material may be suitable for landfill disposal.[5] However, always consult with your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor to confirm that this is an acceptable practice in your locality.
3. Managing Spills and Contaminated Materials: In the event of a minor spill:
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3][4]
-
Collect the absorbed material and place it into a suitable, labeled container for disposal.[3]
-
Wash the spill area thoroughly.[3]
Caution: Materials such as rags, paper towels, or absorbents soaked with this compound may be prone to auto-oxidation and self-heating, which can lead to spontaneous ignition.[3] To mitigate this risk:
-
Wet the contaminated absorbent materials with water.[3]
-
Store these materials in a sealed, labeled container away from heat and ignition sources.[3]
4. Disposal of Contaminated Waste: Contaminated materials (e.g., absorbent pads, gloves) should be placed in a sealed, labeled drum for disposal.[3] The disposal route for this waste will depend on the nature of the contaminants and local regulations. Consult your EHS office for guidance.
5. Consultation and Documentation: Always consult with your institution's EHS department or a qualified waste disposal service to ensure compliance with all applicable regulations. Maintain clear records of the disposed chemical, including its name, quantity, and the date of disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Quantitative Data Summary
No specific quantitative data for disposal (e.g., concentration limits) were found in the reviewed safety data sheets. The primary directive is the qualitative assessment of whether the waste is hazardous, which then dictates the disposal route.
| Parameter | Value | Source |
| Hazard Classification | Not classified as hazardous | [3][4][5] |
| Flash Point | 113 °C | [6] |
| Water Solubility | Low | [1] |
This information should be used as a guide. The final authority on disposal procedures rests with local and national regulations, and consultation with certified environmental management professionals is always recommended.
References
Personal protective equipment for handling (Z)-Methyl icos-11-enoate
Essential Safety and Handling Guide for (Z)-Methyl icos-11-enoate
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 2390-09-2). The following procedures are designed to ensure safe laboratory operations and proper logistical management of this biochemical reagent.
Hazard Identification and Classification
This compound is not classified as a hazardous substance according to the OSHA 2012 Hazard Communication Standard (29 CFR 1910.1200).[1][2] It also does not meet the criteria for GHS hazard classification.[3] However, adherence to standard laboratory safety protocols is essential to minimize any potential risks. The material is a combustible liquid and may pose a slight fire hazard when exposed to heat or flame.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | Methyl cis-11-eicosenoate, Methyl gondoate |
| CAS Number | 2390-09-2 |
| Molecular Formula | C₂₁H₄₀O₂ |
| Molecular Weight | 324.55 g/mol |
| Physical State | Liquid |
| Appearance | Colorless |
| Storage Temperature | -20°C (Freezer) |
Operational Plan: From Receipt to Disposal
This section outlines the step-by-step procedures for the safe handling and management of this compound in a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage: Store the container in a freezer at -20°C to maintain product quality.[1] Keep the container tightly closed in a dry and well-ventilated area.[1]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[1]
Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound:
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Wear general protective gloves, such as lightweight rubber gloves.[2] |
| Skin and Body Protection | A lab coat or overalls should be worn. Work clothes should be laundered separately.[2] |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. If aerosols or mists are generated, use a NIOSH-certified respirator.[2][8] |
Handling Procedures
-
Ventilation: Handle in a well-ventilated area. Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[1] Do not ingest or inhale.[1] Avoid smoking, naked lights, or ignition sources in the handling area.[2] Do not eat, drink, or smoke when using this product.[2]
-
Hygiene: Always wash hands with soap and water after handling.[2]
Spill Response
In the event of a spill, follow the procedures outlined below and illustrated in the spill response workflow diagram.
-
Minor Spills:
-
Remove all sources of ignition.[2]
-
Ventilate the area.
-
Wear appropriate PPE.
-
Contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[2]
-
Collect the absorbed material and place it in a suitable, labeled container for waste disposal.[2]
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the area and alert emergency responders.[2]
-
If safe to do so, prevent the spill from entering drains or waterways.[2][8]
-
Caution: Absorbent materials wet with the oil may auto-oxidize and self-heat, creating a fire hazard. Wet the contaminated absorbent material with water to prevent ignition.[2]
-
Caption: Workflow for handling chemical spills of this compound.
First Aid Measures
-
Inhalation: Move the person to fresh air. If symptoms occur, get medical attention.[1]
-
Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If symptoms persist, call a physician.[2]
Disposal Plan
-
Waste Disposal: Dispose of the material and its container in accordance with all applicable federal, state, and local regulations.[2] Do not allow the product to enter drains.[9]
-
Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.
Experimental Protocols
This compound is intended for use as a biochemical reagent in a laboratory research setting.[10][11] Specific experimental protocols will vary depending on the research application. Users should consult relevant scientific literature and established laboratory procedures for their specific use case. When developing new procedures, a thorough risk assessment should be conducted.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Methyl cis-icos-11-enoate | C21H40O2 | CID 5319603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2390-09-2 CAS MSDS (CIS-11-EICOSENOIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. larodan.com [larodan.com]
- 6. cis-Methyl 11-eicosenoate [webbook.nist.gov]
- 7. 2390-09-2|this compound|BLD Pharm [bldpharm.com]
- 8. carlroth.com [carlroth.com]
- 9. gls.co.jp [gls.co.jp]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
